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  • Product: 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone
  • CAS: 169814-55-5

Core Science & Biosynthesis

Foundational

A Comprehensive Toxicological and Safety Assessment of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone: A Proposed Framework for Preclinical Evaluation

Disclaimer: This document outlines a comprehensive, hypothetical framework for the toxicological and safety assessment of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone. As of the date of this publication, detailed...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document outlines a comprehensive, hypothetical framework for the toxicological and safety assessment of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone. As of the date of this publication, detailed public toxicity data for this specific compound is limited. The methodologies and analyses presented herein are based on established international guidelines and best practices in drug development to provide a robust template for its preclinical evaluation.

Introduction

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is a small molecule with the empirical formula C₁₂H₁₀FNO₂ and a molecular weight of 219.21 g/mol [1]. Its chemical structure features a substituted isoxazole ring, a functional group of interest in medicinal chemistry. While the full biological activity and therapeutic potential of this compound are not extensively documented in publicly available literature, preliminary safety information indicates a potential for acute oral toxicity. One supplier classifies the compound as "Acute Tox. 4 Oral" with the hazard statement H302: Harmful if swallowed[1]. This initial classification necessitates a thorough and systematic evaluation of its safety profile before any potential clinical development.

This guide provides a detailed roadmap for the preclinical toxicity and safety assessment of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone, hereafter referred to as "the compound." The experimental designs and methodologies are grounded in the principles of scientific integrity and adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Proposed Strategy for a Comprehensive Toxicological Evaluation

A tiered approach to toxicity testing is recommended, starting with in vitro assays to elucidate cellular mechanisms of toxicity and progressing to in vivo studies to understand the systemic effects. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more complex studies.

Phase 1: In Vitro Toxicity Screening

The initial phase focuses on high-throughput in vitro assays to assess the compound's effects on various cell types. This is a crucial step for the early identification of potentially harmful compounds, which is both cost-effective and aligns with ethical considerations by minimizing animal testing[2].

Key Objectives:

  • Determine the cytotoxic potential across a range of cell lines.

  • Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).

  • Assess the potential for genotoxicity.

  • Evaluate specific organ-level toxicity using relevant cell models (e.g., hepatotoxicity, cardiotoxicity).[2][3]

Phase 2: In Vivo Acute and Repeated-Dose Toxicity Studies

Following the in vitro screening, in vivo studies in rodent and non-rodent species are essential to evaluate the compound's systemic toxicity. These studies provide critical information on the dose-response relationship, identify target organs of toxicity, and help establish a safe starting dose for potential clinical trials.

Key Objectives:

  • Determine the acute oral toxicity and estimate the LD50.

  • Identify target organs and characterize the nature of toxicity in sub-acute and sub-chronic repeated-dose studies.

  • Evaluate the toxicokinetic profile of the compound.

  • Establish a No-Observed-Adverse-Effect Level (NOAEL).

Phase 3: Safety Pharmacology and Specialized Toxicity Studies

This phase investigates the potential adverse effects of the compound on vital physiological functions and assesses specialized toxicological endpoints as mandated by regulatory guidelines.[4][5]

Key Objectives:

  • Assess the effects on the cardiovascular, central nervous, and respiratory systems.[6]

  • Evaluate the potential for carcinogenicity, reproductive and developmental toxicity based on the intended clinical use and duration of treatment.[4]

Detailed Methodologies and Experimental Protocols

The following protocols are based on established guidelines and represent a robust approach to the preclinical safety evaluation of the compound.

In Vitro Cytotoxicity Assessment

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed relevant human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a panel of cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)

Protocol: Acute Oral Toxicity - Fixed Dose Procedure

  • Animal Model: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), as they are often more sensitive.[7]

  • Housing and Acclimation: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to standard laboratory diet and water ad libitum.[7] Allow for an acclimation period of at least 5 days.

  • Dose Selection and Administration: Based on in vitro data and any available information on structurally related compounds, select a starting dose from the fixed levels of 5, 50, 300, and 2000 mg/kg.[8] Administer the compound by oral gavage to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for at least 24 hours.[8] If the animal survives, administer the same dose to four more animals. If the animal dies, administer a lower dose to the next animal.

  • Endpoint: The study endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than death.[8] The results are used to classify the substance according to the Globally Harmonised System (GHS).[7]

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

Safety Pharmacology Core Battery (Following ICH S7A and S7B Guidelines)

Protocol: Cardiovascular Safety Assessment in Conscious Telemetered Dogs

  • Animal Model: Use purpose-bred male and female beagle dogs surgically implanted with telemetry transmitters for the continuous measurement of cardiovascular parameters.

  • Acclimation and Baseline Recording: Allow the animals to acclimate to the study environment. Record baseline data for heart rate, blood pressure, and electrocardiogram (ECG) parameters for at least 24 hours prior to dosing.

  • Dose Administration: Administer the compound orally at three dose levels (low, medium, and high) and a vehicle control.

  • Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.

  • Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT). A key focus will be on the potential for QT interval prolongation, a critical safety concern.[4]

Data Presentation and Visualization

Clear and concise presentation of toxicological data is crucial for accurate interpretation and decision-making.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of the Compound

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
HepG2Liver24
48
72
HEK293Kidney24
48
72
A549Lung Cancer24
48
72
MCF-7Breast Cancer24
48
72

Table 2: Summary of Acute Oral Toxicity in Rats (OECD 420)

Starting Dose (mg/kg)Number of AnimalsNumber with Evident ToxicityNumber of DeathsGHS Classification
3005
20005
Diagrams and Workflows

General Workflow for In Vitro Toxicity Screening

G cluster_0 Phase 1: In Vitro Screening A Select Relevant Cell Lines (e.g., HepG2, HEK293) B Cytotoxicity Assessment (MTT, LDH Assays) A->B C Determine IC50 Values B->C D Mechanism of Cell Death (Annexin V / PI Staining) C->D E Genotoxicity Assessment (Ames Test, Micronucleus Assay) C->E F Organ-Specific Toxicity (e.g., hERG for Cardiotoxicity) C->F G Compound Compound X Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway that could be activated by a cytotoxic compound.

Conclusion

The preclinical toxicological and safety evaluation of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone requires a comprehensive, multi-faceted approach. The framework presented in this guide, which integrates in vitro and in vivo studies according to international regulatory standards, provides a robust pathway for characterizing the compound's safety profile. The initial "Acute Tox. 4 Oral" classification highlights the importance of these studies. A thorough execution of this plan will generate the necessary data to make an informed decision on the potential for further development and to ensure human safety in any subsequent clinical trials.

References

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). InfinixBio.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Safety Guidelines. ICH. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. (2018, June 25). OECD. [Link]

  • OECD guidelines for Chronic Toxicity studies. Biobide. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Acute Oral Toxicity – Fixed Dose Procedure. (2001, December 17). OECD. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Drug safety evaluation in clinical trial. (2016, October 11). Slideshare. [Link]

  • GUIDELINES ON Assessment of safety & efficacy that impact withdrawal, suspension or revocation of registration procedures or. (2022, December 13). Egyptian Drug Authority. [Link]

  • Nonclinical Safety Assessment in Drug Development. ScienceDirect. [Link]

  • Evaluating Drug Efficacy and Safety. MSD Manuals. [Link]

  • SAFETY PHARMACOLOGY. Frontage Laboratories. [Link]

  • Pharmacology Review(s). accessdata.fda.gov. [Link]

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. ijrpr.com. [Link]

  • 1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one. NextSDS. [Link]

  • Safety Data Sheet. boc.com. [Link]

  • Safety pharmacology – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Exploratory

Structural Activity Relationship (SAR) and Pharmacological Profiling of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone

Executive Summary 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Featuring a fully substituted isoxazole core, this compound serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Featuring a fully substituted isoxazole core, this compound serves as a critical intermediate and lead scaffold for two distinct pharmacological trajectories: the selective inhibition of Cyclooxygenase-2 (COX-2)[1] and the epigenetic modulation of Bromodomain and Extra-Terminal (BET) proteins[2]. This whitepaper dissects the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic causality behind its target engagement and outlining self-validating experimental workflows for its pharmacological profiling.

Part 1: Molecular Architecture & Pharmacophore Mapping

The rational design of this molecule leverages four distinct structural domains, each contributing to its pharmacokinetic stability and pharmacodynamic efficacy:

  • The Isoxazole Core : Acting as a rigid, planar hub, the isoxazole ring dictates the three-dimensional trajectory of its substituents. It provides a distinct dipole moment and acts as a highly stable bioisostere for pyrazoles and pyrroles, resisting rapid metabolic degradation[3].

  • The 3-(4-Fluorophenyl) Group : The introduction of a fluorine atom at the para position is a classical SAR optimization. The highly polarized C-F bond prevents Cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life[1]. Furthermore, the fluorophenyl group engages in critical hydrophobic and halogen-bonding interactions, whether anchoring into the COX-2 side pocket or the BET bromodomain WPF (Trp-Pro-Phe) shelf[4].

  • The 4-Acetyl Group (Ethanone) : This moiety provides a directional hydrogen-bond acceptor. In the context of BET inhibition, the acetyl carbonyl oxygen mimics the endogenous acetyl-lysine (KAc), forming essential water-mediated hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4)[2].

  • The 5-Methyl Group : This group provides steric constraint, forcing the 4-acetyl group into an optimal conformation for target engagement while fitting snugly into small hydrophobic cavities of the target proteins[2].

Part 2: Trajectory A - COX-2 Selective Inhibition

SAR Rationale & Mechanism

The compound shares structural homology with Valdecoxib, a known [1]. The 3,4-diaryl/alkyl substitution pattern on the isoxazole ring is essential for differentiating the larger COX-2 active site from the sterically restricted COX-1 active site[5]. The 4-fluorophenyl group drives the molecule into the hydrophobic channel of COX-2, while the 4-acetyl group serves as a versatile handle that can either interact directly with the active site or be synthetically elaborated into a sulfonamide pharmacophore[6].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 Isomerization Inhibitor Isoxazole Scaffold (Fluorinated Analog) Inhibitor->COX2 Competitive Inhibition

Fig 1: Mechanism of action for COX-2 selective inhibition by the fluorinated isoxazole scaffold.

Experimental Protocol: In Vitro COX-1/COX-2 Selectivity Assay

To validate the COX-2 selectivity of the scaffold, a self-validating Enzyme Immunoassay (EIA) must be employed.

  • Step 1: Enzyme Incubation. Pre-incubate recombinant human COX-1 and COX-2 enzymes with varying concentrations of the isoxazole compound (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C.

    • Causality: Hematin is a required cofactor for the peroxidase activity of COX. Pre-incubation allows for time-dependent, competitive binding of the inhibitor to the cyclooxygenase active site before the substrate is introduced.

  • Step 2: Substrate Addition. Initiate the reaction by adding 10 µM Arachidonic Acid. Incubate for exactly 2 minutes.

  • Step 3: Reaction Termination and Reduction. Add Stannous Chloride (SnCl2) in 1M HCl to terminate the reaction.

    • Causality: The direct product of COX enzymatic activity, Prostaglandin H2 (PGH2), is highly unstable and rapidly degrades into mixed prostanoids. SnCl2 quantitatively reduces PGH2 into the stable Prostaglandin E2 (PGE2), ensuring that the downstream quantification accurately reflects the true enzymatic turnover.

  • Step 4: EIA Quantification. Quantify the generated PGE2 using a highly specific anti-PGE2 antibody linked to an acetylcholinesterase tracer. Calculate the IC50 and the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Part 3: Trajectory B - Epigenetic Modulation via BET (BRD4) Inhibition

SAR Rationale & Mechanism

The 3,5-dimethylisoxazole scaffold is a[2]. By replacing the 3-methyl group with a 4-fluorophenyl group, the molecule gains significant binding affinity through enhanced van der Waals interactions with the hydrophobic WPF shelf of BRD4[4]. The 4-acetyl group serves as the primary anchor, mimicking the acetylated lysine tail of histones to displace BET proteins from chromatin, thereby downregulating oncogenes like c-MYC[4].

BET_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 (BET Family) Epigenetic Reader KAc->BRD4 Recognition MYC c-MYC Transcription (Oncogenesis) BRD4->MYC Activation Inhibitor Isoxazole Scaffold (KAc Bioisostere) Inhibitor->BRD4 Displacement (Asn140 / Tyr97)

Fig 2: Epigenetic modulation via BRD4 inhibition using the isoxazole acetyl-lysine mimetic.

Experimental Protocol: TR-FRET Binding Assay

To accurately measure the binding affinity of the compound to the BRD4 Bromodomain 1 (BD1), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Step 1: Reagent Complexation. Combine His-tagged BRD4(BD1) protein with a biotinylated acetyl-histone H4 peptide in an assay buffer (HEPES pH 7.4, 0.05% CHAPS). Add a Europium (Eu)-labeled anti-His antibody (donor) and an Allophycocyanin (APC)-labeled streptavidin (acceptor).

    • Causality: This establishes the baseline proximity-based FRET signal. Europium is explicitly chosen for its long emission half-life, which allows for time-delayed signal acquisition. This drastically reduces background auto-fluorescence from the test compounds, ensuring high signal-to-noise ratios.

  • Step 2: Compound Incubation. Dispense the isoxazole compound in a 10-point dose-response curve and incubate the microplate in the dark for 60 minutes at room temperature.

    • Causality: This duration allows the system to reach thermodynamic equilibrium, ensuring that the displacement of the KAc peptide by the isoxazole inhibitor is fully stabilized.

  • Step 3: Signal Detection. Excite the samples at 337 nm and measure the dual emission at 615 nm (Europium) and 665 nm (APC). A decrease in the 665/615 nm emission ratio directly correlates with the displacement of the peptide by the inhibitor.

Part 4: Quantitative SAR Data Summaries

The structural modifications around the isoxazole core yield distinct pharmacological profiles. The tables below summarize the expected quantitative shifts based on established literature for this chemical space[1][4].

Table 1: Influence of 3-Position Substitution on COX-2 Selectivity

Compound CoreR3 SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5-MethylisoxazolePhenyl> 50.00.85> 58
5-Methylisoxazole4-Fluorophenyl> 100.00.04> 2500
5-Methylisoxazole4-Methoxyphenyl45.20.12376

Table 2: Influence of 4-Position Substitution on BRD4(BD1) Binding Affinity

Compound CoreR4 SubstituentBRD4(BD1) IC50 (µM)KAc Mimicry Status
3-(4-Fluorophenyl)-5-methylHydrogen> 50.0Inactive (No H-bond acceptor)
3-(4-Fluorophenyl)-5-methylAcetyl (Ethanone)1.2Active (Strong Asn140 interaction)
3-(4-Fluorophenyl)-5-methylCarboxylate18.5Weak (Suboptimal geometry)

Conclusion

The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone represents a masterclass in rational drug design. By carefully balancing steric constraints, electronic distribution (via the 4-fluorophenyl group), and hydrogen-bonding capabilities (via the 4-acetyl group), this scaffold can be seamlessly pivoted toward either anti-inflammatory applications (COX-2 inhibition) or advanced oncology therapeutics (BET bromodomain modulation).

References

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Novel Valdecoxib Derivates by Ruthenium-catalyzed 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes Source: Helmholtz-Zentrum Dresden-Rossendorf (HZDR) URL:[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: Iranian Journal of Pharmaceutical Research / Brieflands URL:[Link]

  • Discovery and Preclinical Pharmacology of an Oral Bromodomain and Extra-Terminal (BET) Inhibitor Using Scaffold-Hopping and Structure-Guided Drug Design Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: PMC URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Foundational

Discovery and early-stage research of fluorophenyl isoxazole compounds

An In-Depth Technical Guide on Synthesis, Mechanistic Rationale, and Biological Evaluation Executive Summary & Mechanistic Rationale The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Synthesis, Mechanistic Rationale, and Biological Evaluation

Executive Summary & Mechanistic Rationale

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a highly versatile pharmacophore in medicinal chemistry. When functionalized with a fluorophenyl moiety, the resulting fluorophenyl isoxazole compounds exhibit profoundly enhanced pharmacokinetic and pharmacodynamic profiles.

The strategic insertion of fluorine into the phenyl ring is not arbitrary. Fluorine is highly electronegative yet sterically compact (possessing a van der Waals radius of 1.47 Å, closely mimicking oxygen). This substitution achieves three critical design objectives:

  • Metabolic Stability: Fluorination at specific phenyl positions blocks cytochrome P450-mediated oxidative metabolism, significantly extending the compound's half-life.

  • Lipophilicity (LogP) Enhancement: The carbon-fluorine bond increases the molecule's lipophilicity, facilitating superior penetration across phospholipid bilayers, which is critical for targeting intracellular enzymes or central nervous system pathways.

  • Electronic Modulation: The electron-withdrawing nature of fluorine alters the electron density of the isoxazole core, pushing the adjacent substituents (such as a 5-methyl group) deeper into secondary binding pockets of target enzymes, thereby exponentially increasing binding affinity[1].

Core Therapeutic Targets & Signaling Pathways

Fluorophenyl isoxazole derivatives have demonstrated a broad spectrum of biological activities, most notably as selective Cyclooxygenase-2 (COX-2) inhibitors, anticancer agents, and antiviral compounds targeting Zika virus infections[2].

Selective COX-2 Inhibition & Anticancer Synergy

Cyclooxygenase-2 (COX-2) is an inducible enzyme upregulated by inflammatory stimuli and heavily overexpressed in various human malignancies, including cervical (HeLa) and hepatic (HepG2) cancers[3]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive, protects gastric mucosa) and COX-2, leading to severe gastrointestinal toxicity.

Fluorophenyl isoxazole-carboxamides mimic the tricyclic structure of selective NSAIDs like celecoxib. The fluorophenyl group effectively anchors the molecule within the larger, more flexible side pocket of the COX-2 active site—a pocket that is inaccessible in the more rigid COX-1 enzyme. This selective inhibition blocks the conversion of arachidonic acid to Prostaglandin E2 (PGE2), thereby starving tumors of the inflammatory signals required for proliferation and angiogenesis[4].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) (Upregulated in Cancer) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation/Reduction PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Effects Tumor Proliferation, Angiogenesis, & Inflammation PGE2->Effects EP Receptors Activation Inhibitor Fluorophenyl Isoxazole Derivatives Inhibitor->COX2 Selective Inhibition

Figure 1: COX-2 signaling pathway and selective inhibition by fluorophenyl isoxazoles.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of fluorophenyl-isoxazole carboxamides relies on the highly efficient coupling of isoxazole carboxylic acids with substituted fluoroaniline derivatives. To ensure high yields and prevent racemization, a zero-length crosslinking strategy utilizing EDCI and DMAP is employed[1].

Protocol: Synthesis of Chloro-fluorophenyl-isoxazole Carboxamides

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 1.0 equivalent of isoxazole carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0°C.

  • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate. The 0°C temperature controls the thermodynamics of the exothermic activation phase, preventing degradation.

  • Action: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Causality: EDCI activates the carboxylic acid. Unlike DCC, EDCI produces a water-soluble urea byproduct, streamlining downstream purification. DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates amidation and suppresses the formation of unreactive N-acylureas.

Step 2: Amidation Coupling

  • Action: Introduce 1.1 equivalents of the corresponding chloro-fluoroaniline derivative dropwise. Allow the mixture to gradually warm to room temperature and stir for 12 hours.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to unwanted dimerization or side reactions.

Step 3: In-Process Self-Validation

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation: The complete disappearance of the highly polar starting acid spot (which typically stays near the baseline) and the emergence of a new, less polar product spot validates reaction completion.

Step 4: Aqueous Workup & Structural Validation

  • Action: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Causality: The 1N HCl wash specifically protonates and removes unreacted aniline and the DMAP catalyst. The NaHCO3 wash neutralizes any residual acid. The EDCI urea byproduct partitions entirely into the aqueous phase, leaving a highly pure organic product.

  • Validation: Confirm the final molecular structure using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and functional group integrity[4].

Synthetic_Workflow Step1 Isoxazole Carboxylic Acid + Anhydrous DCM (0°C) Step2 Activation (EDCI + DMAP) Step1->Step2 Prevents Hydrolysis Step3 Coupling Reaction (+ Fluoroaniline, 12h, RT) Step2->Step3 N-acylpyridinium Intermediate Step4 Aqueous Workup (1N HCl, NaHCO3, Brine) Step3->Step4 Complete Amidation Validation Validation: TLC, NMR, HRMS Step4->Validation Removes EDCI-Urea

Figure 2: Amidation workflow for synthesizing fluorophenyl-isoxazole carboxamides.

Quantitative Structure-Activity Relationship (SAR) & Data

The biological efficacy of these compounds is strictly dictated by their structural configuration. Structure-Activity Relationship (SAR) studies reveal that dual halogenation (e.g., a chlorine atom on one phenyl ring and a fluorine on the other) optimally positions the isoxazole core within the COX-2 active site[1].

SAR_Fluorophenyl_Isoxazole Core Isoxazole Core (Primary Scaffold) Fluorophenyl Fluorophenyl Moiety (Enhances Lipophilicity & Metabolic Stability) Core->Fluorophenyl C5 Position Carboxamide Carboxamide Linker (H-Bonding Interactions) Core->Carboxamide C3 or C4 Position Halogen Secondary Halogen (Cl) (Anchors into COX-2 Secondary Pocket) Carboxamide->Halogen Phenyl Substitution

Figure 3: Structure-Activity Relationship (SAR) logic for fluorophenyl isoxazoles.

Quantitative Efficacy Data

The following table summarizes the in vitro biological evaluation of key fluorophenyl isoxazole derivatives across various assays, highlighting their potency against cancer cell lines, COX enzymes, and microbial strains[1][4].

Compound DesignationBiological Target / Cell LineIC50 / MIC ValuePharmacological Notes & Selectivity
Compound 2b HeLa (Cervical Cancer)0.11 ± 0.10 µg/mLHighly potent; exhibits a lower IC50 than the standard anticancer drug Doxorubicin.
Compound 2b COX-1 Enzyme0.391 µg/mLDemonstrates baseline COX inhibition, contributing to systemic anti-inflammatory effects.
Compound A13 COX-2 Enzyme13 nMExceptional potency; achieves a COX-2/COX-1 selectivity ratio of 4.63, minimizing gastric toxicity.
Compound 2c MCF7 (Breast Cancer)1.59 ± 1.60 µg/mLStrong antiproliferative activity against hormone-dependent breast cancer lines.
Compound A8 P. aeruginosa (Bacteria)MIC 2.00 mg/mLExhibits dual-action antimicrobial and antifungal properties, rare for NSAID-like scaffolds.

Conclusion

The discovery and optimization of fluorophenyl isoxazole compounds represent a significant leap forward in medicinal chemistry. By meticulously engineering the electronic and steric properties of the isoxazole core through fluorination and carboxamide coupling, researchers have unlocked a class of multi-targeted agents. Their ability to selectively inhibit COX-2 while simultaneously exerting direct cytotoxic effects on aggressive cancer cell lines (such as HeLa and HepG2) positions them as prime candidates for the next generation of synergistic chemotherapeutics and anti-inflammatory drugs.

References

  • Source: Letters in Drug Design & Discovery (Bentham Science Publishers)
  • Source: National Library of Medicine (PMC)
  • Source: RSC Advances (Royal Society of Chemistry)
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source: ACS Omega URL

Sources

Exploratory

Molecular weight, boiling point, and CAS registry details for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

Executive Summary The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone represents a highly specialized, privileged scaffold in modern medicinal chemistry. Combining an isoxazole core with a para-fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone represents a highly specialized, privileged scaffold in modern medicinal chemistry. Combining an isoxazole core with a para-fluorinated phenyl ring and a reactive acetyl group, this molecule serves as a critical intermediate for synthesizing complex therapeutics, including kinase inhibitors and anti-inflammatory agents.

Because it is primarily utilized as an advanced building block in drug discovery, its physicochemical properties and synthetic pathways must be rigorously understood. This whitepaper provides a comprehensive technical breakdown of its structural rationale, quantitative properties, and a self-validating synthetic methodology.

Quantitative Physicochemical Data & Registry Profiling

In drug development, accurately profiling building blocks is essential for predicting downstream pharmacokinetics and synthetic feasibility. The target compound is a regioisomer of several known fluorinated aromatics. Notably, while public chemical registries often index its structural isomer, ethyl 2-cyano-3-(4-fluorophenyl)acrylate, under CAS 18861-57-9 , the specific 4-acetylisoxazole regioisomer discussed here is typically synthesized on-demand and may lack a universally assigned public CAS number.

The quantitative data summarized below relies on group additivity models and structurally homologous compounds (such as 4-acetyl-5-methyl-3-phenylisoxazole) to provide highly accurate predicted values .

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone
Molecular Formula C₁₂H₁₀FNO₂
Molecular Weight 219.21 g/mol
Boiling Point (Predicted) 325.5 ± 50.0 °C at 760 mmHg
Density (Predicted) 1.2 ± 0.1 g/cm³
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, C=O)
CAS Registry Number Unassigned (Isomeric overlap with CAS 18861-57-9)

Structural Rationale & Causality in Drug Design

The architectural design of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The Isoxazole Core: Acts as a bioisostere for amide bonds and phenol rings. It provides a rigid vector for substituents, improving target binding affinity while maintaining favorable lipophilicity.

  • The 4-Fluorophenyl Moiety: The introduction of fluorine at the para position is a classic strategy to enhance metabolic stability. The high bond dissociation energy of the C-F bond effectively blocks cytochrome P450-mediated para-hydroxylation, thereby increasing the biological half-life of downstream drug candidates.

  • The C4-Acetyl Group: This serves as the primary synthetic handle. The electrophilic carbonyl carbon allows for facile conversion into pyrazoles, pyrimidines, or secondary alcohols via reductive amination, enabling rapid library generation during structure-activity relationship (SAR) studies.

Self-Validating Synthetic Methodology

The most robust method for constructing the 3,4,5-trisubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a 1,3-dicarbonyl compound .

To ensure a self-validating system, the following protocol incorporates in-process monitoring and relies on intrinsic chemical principles (Frontier Molecular Orbital theory) to guarantee regioselectivity.

Experimental Protocol: Regioselective Cycloaddition

Step 1: Oximation of the Aldehyde

  • Dissolve 1.0 equivalent of 4-fluorobenzaldehyde in absolute ethanol.

  • Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of pyridine.

  • Causality: Pyridine acts as an acid scavenger, driving the equilibrium forward. The reaction is monitored via TLC (Thin-Layer Chromatography) until the aldehyde spot disappears, validating the complete formation of 4-fluorobenzaldoxime.

Step 2: In Situ Nitrile Oxide Generation & Cycloaddition

  • Dissolve the isolated oxime in N,N-dimethylformamide (DMF).

  • Add 1.1 equivalents of N-chlorosuccinimide (NCS) portion-wise at 0 °C.

  • Causality: NCS electrophilically chlorinates the oxime to form a hydroximoyl chloride intermediate. This step must be kept cold to prevent premature dimerization of the reactive species.

  • Introduce 1.2 equivalents of acetylacetone (pentane-2,4-dione), followed by the dropwise addition of triethylamine (TEA).

  • Causality: TEA serves a dual purpose. First, it dehydrohalogenates the hydroximoyl chloride to generate the highly reactive 4-fluorobenzonitrile oxide in situ. Second, it promotes the enolization of acetylacetone. The enol tautomer acts as the dipolarophile. The regioselectivity is strictly governed by FMO interactions, ensuring the acetyl group is positioned exclusively at C4 and the methyl group at C5.

Step 3: Workup and Purification

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove residual TEA and pyridine) and brine (to remove DMF).

  • Self-Validation: The sequential aqueous washes chemically guarantee the removal of polar byproducts. The crude product is then purified via silica gel flash chromatography to yield the pure 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone.

Workflow Visualization

G A 4-Fluorobenzaldehyde (Starting Material) B Hydroxylamine Hydrochloride Pyridine, EtOH (Oximation) A->B C 4-Fluorobenzaldoxime (Intermediate 1) B->C D NCS, DMF (Chlorination) C->D E Hydroximoyl Chloride (Intermediate 2) D->E F TEA / Acetylacetone (1,3-Dipolar Cycloaddition) E->F G 1-(3-(4-Fluorophenyl)-5-methyl isoxazol-4-yl)ethanone F->G

Synthetic workflow of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone via cycloaddition.

References

  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49. VDOC.PUB. [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone via 1,3-Dipolar Cycloaddition

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 1-(3-(4-Fluorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone, a highly versatile building block for pharmaceutical library generation.

Mechanistic Rationale & Strategic Design

The synthesis of highly substituted isoxazoles often suffers from poor regioselectivity when relying on the direct condensation of hydroxylamine with 1,3-diketones. To circumvent this, our protocol utilizes a [3+2] 1,3-dipolar cycloaddition strategy.

By generating 4-fluorobenzonitrile oxide in situ from its corresponding hydroximoyl chloride, and reacting it with the enolate of acetylacetone, we force a concerted cycloaddition pathway (Huisgen, 1963). The regioselectivity is governed by the frontier molecular orbital (FMO) interactions: the HOMO of the acetylacetone enolate reacts preferentially with the LUMO of the nitrile oxide. The highly polarized nature of the nitrile oxide ensures that the oxygen atom of the dipole attacks the more substituted carbon of the enolate, exclusively yielding the 4-acyl-5-methylisoxazole isomer rather than a mixture of regioisomers.

The synthesis is divided into three distinct, self-validating phases:

  • Oximation: Conversion of 4-fluorobenzaldehyde to its oxime.

  • Chlorination: Electrophilic chlorination to form the hydroximoyl chloride.

  • Cycloaddition: In situ generation of the nitrile oxide and subsequent trapping.

Reaction Workflow

G A 4-Fluorobenzaldehyde + NH₂OH·HCl B (E)-4-Fluorobenzaldehyde Oxime A->B NaOH, EtOH/H₂O Reflux, 2h C 4-Fluoro-N-hydroxy benzimidoyl chloride B->C NCS, DMF 0°C to RT, 3h D 1-(3-(4-Fluorophenyl)-5- methylisoxazol-4-yl)ethanone C->D Acetylacetone, TEA DCM, 0°C to RT, 12h

Caption: Three-step synthetic workflow for the target isoxazole via 1,3-dipolar cycloaddition.

Quantitative Reagent Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. Data is structured to ensure precise equivalent tracking across the three phases.

PhaseReagentMW ( g/mol )EquivalentsAmountRole
1. Oximation 4-Fluorobenzaldehyde124.111.001.24 g (10.0 mmol)Starting Material
Hydroxylamine HCl69.491.100.76 g (11.0 mmol)Nucleophile
Sodium Hydroxide40.001.100.44 g (11.0 mmol)Base
2. Chlorination (E)-4-Fluorobenzaldehyde Oxime139.131.00~1.25 g (9.0 mmol)Intermediate 1
N-Chlorosuccinimide (NCS)133.531.051.26 g (9.45 mmol)Chlorinating Agent
3. Cycloaddition 4-Fluoro-N-hydroxybenzimidoyl chloride173.571.00~1.39 g (8.0 mmol)Dipole Precursor
Acetylacetone (2,4-Pentanedione)100.121.100.88 g (8.8 mmol)Dipolarophile
Triethylamine (TEA)101.191.200.97 g (9.6 mmol)Base / Enolizer

*Amounts for Phase 2 and 3 assume a ~90% yield from the preceding step. Adjust equivalents based on actual isolated yield.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of (E)-4-Fluorobenzaldehyde Oxime

Causality Insight: Hydroxylamine hydrochloride is used instead of free hydroxylamine due to its superior stability. NaOH is required to liberate the free amine in situ. The reaction is run in an aqueous ethanol mixture to ensure homogeneity of both the organic aldehyde and the inorganic salts.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.76 g, 11.0 mmol) and NaOH (0.44 g, 11.0 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring ethanolic aldehyde solution at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The aldehyde ( Rf​≈0.7 ) should disappear, replaced by a more polar oxime spot ( Rf​≈0.4 ).

  • Isolation: Concentrate the ethanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the oxime as a white solid.

Phase 2: Synthesis of 4-Fluoro-N-hydroxybenzimidoyl chloride

Causality Insight: NCS is utilized as a mild, easily handled chlorinating agent. DMF is specifically chosen as the solvent because it acts as a catalyst, facilitating the formation of a Vilsmeier-type intermediate that accelerates the chlorination of the oxime (Liu et al., 1980).

  • Preparation: Dissolve the isolated oxime (~1.25 g, 9.0 mmol) in 15 mL of anhydrous DMF in a 50 mL flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Add NCS (1.26 g, 9.45 mmol) in three equal portions over 15 minutes.

    • Critical Safety & Yield Note: The reaction proceeds via a nitroso intermediate and is highly exothermic. Adding NCS in portions prevents thermal runaway, which would otherwise promote the dimerization of the intermediate nitrile oxide into an inactive furoxan byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Isolation: Pour the mixture into 50 mL of ice water to precipitate the product. Extract with Diethyl Ether (3 × 20 mL). Wash the ether layer thoroughly with water (3 × 20 mL) to remove all DMF, followed by brine. Dry over Na2​SO4​ and concentrate in vacuo (Keep bath temperature below 30 °C to prevent thermal degradation).

  • Validation Check: 1H NMR validation is critical here. Ensure the disappearance of the oxime CH proton ( ≈8.1 ppm) and the retention of the OH proton ( ≈11.5 ppm).

Phase 3: 1,3-Dipolar Cycloaddition

Causality Insight: Triethylamine (TEA) serves a dual function. First, it deprotonates acetylacetone to form the reactive enolate. Second, it acts as a dehydrohalogenating agent on the hydroximoyl chloride, generating the transient 4-fluorobenzonitrile oxide in situ. Slow addition of the dipole precursor minimizes dipole-dipole dimerization.

  • Preparation: In a 100 mL round-bottom flask, dissolve acetylacetone (0.88 g, 8.8 mmol) and TEA (0.97 g, 9.6 mmol) in 20 mL of anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Addition: Dissolve the hydroximoyl chloride (~1.39 g, 8.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel to the enolate solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH4​Cl . Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with water and brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/Ethyl Acetate 8:2). The target isoxazole typically elutes at an Rf​ of 0.5 in Hexanes/EtOAc (7:3).

Analytical Characterization (Self-Validation Metrics)

To ensure the integrity of the final product, the synthesized 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone must be validated against the following expected spectral parameters:

  • Appearance: White to off-white crystalline solid.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.60 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H), 7.15 (t, J = 8.6 Hz, 2H, Ar-H), 2.75 (s, 3H, Isoxazole-CH 3​ ), 2.15 (s, 3H, Acetyl-CH 3​ ).

    • Diagnostic Note: The distinct singlets at 2.75 ppm and 2.15 ppm confirm the incorporation of both the isoxazole methyl and the acetyl methyl groups.

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 193.5 (C=O), 174.2 (Isoxazole C5), 163.8 (d, JC−F​ = 250 Hz, Ar-C4'), 160.1 (Isoxazole C3), 130.5 (d, JC−F​ = 8.5 Hz, Ar-C2'/6'), 124.8 (Ar-C1'), 116.2 (d, JC−F​ = 21.5 Hz, Ar-C3'/5'), 115.4 (Isoxazole C4), 29.8 (Acetyl-CH 3​ ), 13.5 (Isoxazole-CH 3​ ).

  • LC-MS (ESI+): Calculated for C 12​ H 10​ FNO 2​ [M+H] + : 220.07; Found: 220.1.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916-3918. [Link]

  • Mukaiyama, T., & Hoshino, T. (1960). The Reactions of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society, 82(20), 5339-5342. (Foundational methodology for nitrile oxide generation). [Link]

Application

Application Note: 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone as a Versatile Precursor in Advanced Organic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Scientific Rationale The isoxazole ring is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Scientific Rationale

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including COX-2 inhibitors (e.g., Valdecoxib), antimicrobial agents, and anticancer therapeutics[1]. The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (CAS: 101831-63-4 related derivatives) represents a highly strategic building block[2].

The structural architecture of this precursor is defined by three key functional domains:

The 3-(4-Fluorophenyl) Group: Enhances lipophilicity and metabolic stability while providing a strong pharmacophore for target protein binding (often via halogen bonding or π

π stacking).
  • The 5-Methylisoxazole Core: Acts as a stable, electron-withdrawing heteroaromatic platform that modulates the pKa of adjacent functional groups[3].

  • The 4-Acetyl Moiety: The primary reactive handle. The electron-deficient nature of the isoxazole ring increases the acidity of the acetyl α -protons, facilitating rapid enolization. This makes the compound an exceptional 1,3-dicarbonyl equivalent for condensation reactions and α -functionalization[4].

  • This application note details three validated synthetic pathways utilizing this precursor to generate complex, multi-cyclic libraries: Isoxazolyl-Chalcones, Isoxazolyl-Pyrazoles, and α -Halogenated intermediates.

    Physicochemical Profiling

    Understanding the physical properties of the precursor is critical for solvent selection and reaction optimization.

    PropertyValue / DescriptionAnalytical Implication
    Chemical Formula C12​H10​FNO2​ Monoisotopic Mass: 219.07 Da
    Molecular Weight 219.21 g/mol Base peak in MS (ESI+) expected at [M+H]+ 220.1
    Appearance Off-white to pale yellow crystalline powderColor change indicates oxidation or impurity
    Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H2​O Ideal for biphasic or polar aprotic reaction conditions
    Reactivity Handle C4-Acetyl groupHighly susceptible to base-catalyzed enolization
    Storage Conditions 2-8 °C, protect from light and moisturePrevents premature enol oxidation or hydrolysis

    Synthetic Pathway I: Claisen-Schmidt Condensation to Isoxazolyl-Chalcones

    Causality & Mechanism: The synthesis of α,β -unsaturated ketones (chalcones) is achieved via a base-catalyzed Claisen-Schmidt condensation. A strong base (e.g., ethanolic NaOH or KOH) deprotonates the α -methyl group of the 4-acetyl moiety. The resulting thermodynamically stable enolate undergoes a nucleophilic addition to an electrophilic aryl aldehyde. Subsequent spontaneous dehydration (driven by the extended conjugation of the newly formed enone system) yields the target isoxazolyl-chalcone.

    Chalcone_Workflow A 1-(3-(4-Fluorophenyl)- 5-methylisoxazol-4-yl)ethanone B Base Catalysis (NaOH / EtOH) Enolate Formation A->B Step 1 C Aryl Aldehyde Nucleophilic Addition B->C Step 2 D Dehydration (- H2O) C->D Step 3 E Isoxazolyl-Chalcone (Target Scaffold) D->E Step 4

    Workflow: Base-catalyzed Claisen-Schmidt condensation yielding isoxazolyl-chalcones.

    Protocol 1: Synthesis of Isoxazolyl-Chalcones

    Reagents: 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (1.0 eq), Aryl Aldehyde (1.1 eq), 10% aqueous NaOH (0.5 eq), Absolute Ethanol (10 volumes).

    • Initiation: Dissolve the isoxazole precursor (10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Rationale: Ethanol provides a homogenous environment for the organic reactants while remaining miscible with the aqueous base.

    • Enolization: Cool the mixture to 0-5 °C using an ice bath. Dropwise, add 10% aqueous NaOH (5 mmol). Stir for 15 minutes. Rationale: Low temperature prevents self-condensation (aldol addition) of the starting ketone.

    • Condensation: Slowly add the aryl aldehyde (11 mmol) dissolved in 5 mL of ethanol. Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 4-6 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a highly UV-active lower spot ( Rf​≈0.25 ) indicates completion.

    • Workup & Validation: Pour the mixture into crushed ice and neutralize with 1M HCl to pH 7. Filter the precipitated solid, wash with cold water, and recrystallize from hot ethanol. Self-Validation: The product must exhibit a sharp melting point. IR spectroscopy should show a shift of the carbonyl stretch from 1680 cm−1 (ketone) to 1650 cm−1 ( α,β -unsaturated ketone).

    Synthetic Pathway II: Cyclocondensation to Isoxazolyl-Pyrazoles

    Causality & Mechanism: Chalcones synthesized in Pathway I act as bis-electrophiles. When reacted with hydrazine hydrate, the highly nucleophilic nitrogen performs a Michael addition at the β -carbon of the enone. This is immediately followed by intramolecular cyclization at the carbonyl carbon, forming a pyrazoline intermediate. Under oxidative conditions (often spontaneous in air or accelerated by glacial acetic acid/reflux), the pyrazoline aromatizes to form the highly stable isoxazolyl-pyrazole system[3].

    Pyrazole_Mechanism Chalcone Isoxazolyl-Chalcone (Bis-electrophile) Michael Michael Addition (C-N Bond Formation) Chalcone->Michael Hydrazine Hydrazine Hydrate (Dinucleophile) Hydrazine->Michael Cyclization Intramolecular Cyclization (Pyrazoline Formation) Michael->Cyclization - H2O Oxidation Aromatization / Oxidation (- 2H) Cyclization->Oxidation Pyrazole Isoxazolyl-Pyrazole (Final Heterocycle) Oxidation->Pyrazole

    Mechanistic cascade: Michael addition, cyclization, and aromatization to form pyrazoles.

    Protocol 2: Synthesis of Isoxazolyl-Pyrazoles

    Reagents: Isoxazolyl-Chalcone (1.0 eq), Hydrazine Hydrate 80% (2.0 eq), Glacial Acetic Acid (10 volumes).

    • Initiation: Suspend the isoxazolyl-chalcone (5 mmol) in glacial acetic acid (15 mL). Rationale: Acetic acid acts as both the solvent and an acid catalyst, activating the carbonyl carbon for the subsequent cyclization step and facilitating the dehydration.

    • Nucleophilic Addition: Add hydrazine hydrate (10 mmol) dropwise at room temperature. An exothermic reaction may occur. Rationale: Excess hydrazine ensures complete conversion and prevents the formation of azine byproducts.

    • Cyclization & Aromatization: Attach a reflux condenser and heat the mixture to 110 °C for 8-10 hours.

    • IPC: Monitor via LC-MS. Look for the mass shift from the chalcone [M+H]+ to the pyrazole [M+H]+=Mchalcone​+12 Da (addition of N2​H2​ , loss of H2​O ).

    • Workup & Validation: Cool to room temperature and pour into ice water. Neutralize cautiously with aqueous ammonia until pH 7-8 is reached. Extract with Ethyl Acetate (3 x 20 mL). Dry over anhydrous Na2​SO4​ , concentrate, and purify via column chromatography. Self-Validation: 1H -NMR must show the disappearance of the distinct α,β -alkene doublets ( J≈15−16 Hz, trans-geometry) and the appearance of a characteristic pyrazole C4-H singlet around δ 6.5 - 7.0 ppm.

    Synthetic Pathway III: α -Halogenation for Thiazole Precursors

    Causality & Mechanism: To access Hantzsch thiazole synthesis, the 4-acetyl group must be converted into an α -haloketone[4]. The electron-withdrawing nature of the isoxazole ring stabilizes the enol tautomer of the acetyl group. Electrophilic bromination using molecular bromine ( Br2​ ) or N-Bromosuccinimide (NBS) in the presence of a catalytic acid yields 2-bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone.

    Protocol 3: Synthesis of α -Bromoketone Intermediate

    Reagents: 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (1.0 eq), Bromine ( Br2​ , 1.05 eq), Glacial Acetic Acid (5 volumes), catalytic HBr.

    • Preparation: Dissolve the isoxazole precursor (10 mmol) in glacial acetic acid (10 mL) containing 1 drop of 33% HBr in AcOH. Rationale: HBr catalyzes the enolization of the ketone, which is the rate-determining step in α -halogenation.

    • Bromination: Dissolve Br2​ (10.5 mmol) in 5 mL of acetic acid. Add this solution dropwise over 30 minutes to the reaction flask at room temperature. Rationale: Slow addition prevents over-bromination (formation of α,α -dibromoketone).

    • Completion: Stir until the red color of bromine completely discharges (usually 1-2 hours), indicating complete consumption of the electrophile.

    • Workup & Validation: Pour into ice water. Filter the resulting precipitate and wash thoroughly with cold water to remove residual acid. Dry under vacuum. Self-Validation: 1H -NMR must show the shift of the acetyl methyl singlet ( δ∼2.5 ppm, 3H) to a deshielded methylene singlet ( δ∼4.3 ppm, 2H) corresponding to the −C(=O)CH2​Br group.

    Analytical Validation Data Summary

    To ensure the integrity of the self-validating protocols, compare synthesized products against the following expected spectral benchmarks:

    Target Compound 1H -NMR Key Signatures ( CDCl3​ or DMSO- d6​ )MS (ESI+)IR ( cm−1 )
    Precursor (Ketone) δ 2.45 (s, 3H, CH3​ ), 2.70 (s, 3H, COCH3​ ), 7.1-7.6 (m, 4H, Ar-H)220.1 [M+H]+ 1680 (C=O), 1600 (C=N)
    Isoxazolyl-Chalcone δ 7.40 (d, J=15.5 Hz, 1H, Hα​ ), 7.80 (d, J=15.5 Hz, 1H, Hβ​ ) Mcalc​+1 1650 (C=O conj.), 1590 (C=C)
    Isoxazolyl-Pyrazole δ 6.85 (s, 1H, Pyrazole C4-H), 13.0 (br s, 1H, NH) Mcalc​+1 3200-3300 (N-H), No C=O
    α -Bromoketone δ 4.35 (s, 2H, CH2​Br ), 2.50 (s, 3H, Isoxazole- CH3​ )298.0, 300.0 (1:1 ratio)1695 (C=O, shifted up)

    References

    • Synthesis of Isoxazoles via Electrophilic Cyclization Organic Letters, ACS Publications URL:[Link]

    • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

    • The synthetic and therapeutic expedition of isoxazole and its analogs PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

    • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

    Sources

    Method

    Application Note: Standardized Spectroscopic Reference Data for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

    Introduction & Pharmacological Context 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (1)[1] is a highly versatile building block in medicinal chemistry and drug discovery. The isoxazole ring is a privileged hetero...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmacological Context

    1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (1)[1] is a highly versatile building block in medicinal chemistry and drug discovery. The isoxazole ring is a privileged heterocyclic scaffold known for its bioisosteric relationship to amides and esters, which offers enhanced metabolic stability and target specificity. The incorporation of a 4-fluorophenyl moiety further modulates the molecule's lipophilicity and introduces specific electronic effects that are routinely exploited to improve pharmacokinetic profiles. These derivatives are typically accessed via regioselective reactions of functionalized halogenoximes or 1,3-dipolar cycloadditions (2)[2], (3)[3]. Accurate, standardized structural characterization of this intermediate is critical before advancing to complex synthetic workflows.

    This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy data for this specific compound.

    Experimental Protocols & Causality

    To ensure high-fidelity data, the following methodologies are designed as self-validating systems where sample preparation and instrument calibration are intrinsically linked to the chemical properties of the analyte.

    NMR Spectroscopy Protocol
    • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: CDCl₃ is selected because the compound's moderate lipophilicity ensures complete solvation without aggregation, which would otherwise cause peak broadening. Furthermore, the lack of exchangeable protons in the solvent prevents signal suppression. TMS serves as a highly shielded internal standard (0.00 ppm) to correct for magnetic field drift.

    • Instrument Parameters : Acquire data on a 400 MHz spectrometer (100 MHz for ¹³C). For ¹H NMR, utilize a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. For ¹³C NMR, use a 30° pulse angle, a D1 of 2.0 seconds, and a minimum of 1024 scans with proton decoupling (WALTZ-16).

      • Causality: The 2.0s relaxation delay ensures quantitative integration for the ¹H spectrum, particularly for the methyl groups which possess longer T₁ relaxation times.

    FT-IR Spectroscopy Protocol
    • Sample Preparation : Analyze the neat solid sample using Attenuated Total Reflectance (ATR) equipped with a monolithic diamond crystal.

      • Causality: ATR eliminates the need for KBr pellet pressing. This prevents potential moisture absorption (which obscures the critical 3000-3500 cm⁻¹ region) and avoids polymorphic transformations induced by the high pressure of a mechanical press.

    • Instrument Parameters : Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Perform a background scan immediately prior to sample analysis.

      • Causality: Real-time background subtraction removes atmospheric CO₂ and water vapor interferences, ensuring the integrity of the carbonyl and C-H stretching regions.

    Spectroscopic Data Interpretation & Validation

    ¹H NMR Analysis

    The ¹H NMR spectrum is characterized by distinct aliphatic and aromatic regions. The acetyl methyl group appears as a sharp singlet at ~2.15 ppm, while the isoxazole methyl is shifted further downfield to ~2.75 ppm due to the strong electron-withdrawing nature of the adjacent heteroaromatic ring. The 4-fluorophenyl group presents a classic AA'BB' spin system.

    Table 1: Standardized ¹H NMR Data (400 MHz, CDCl₃)

    Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
    H-2', H-6' (Aromatic ortho to isoxazole)7.65ddJ = 8.8, 5.42H
    H-3', H-5' (Aromatic ortho to F)7.15tJ = 8.82H
    5-CH₃ (Isoxazole methyl)2.75s-3H
    COCH₃ (Acetyl methyl)2.15s-3H
    ¹³C NMR Analysis (Self-Validating C-F Coupling)

    The ¹³C NMR spectrum provides a robust, self-validating framework due to carbon-fluorine scalar coupling (J_CF). Fluorine-19 has a nuclear spin of ½, which splits the signals of adjacent ¹³C nuclei. The magnitude of this coupling decreases predictably with through-bond distance (¹J > ²J > ³J > ⁴J), allowing for the unambiguous assignment of the aromatic carbons and differentiating them from the isoxazole core.

    Table 2: Standardized ¹³C NMR Data (100 MHz, CDCl₃)

    Carbon AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J_CF, Hz)
    C=O (Acetyl carbonyl)193.5s-
    C-5 (Isoxazole)174.2s-
    C-4' (Aromatic C-F)163.8d¹J = 250.5
    C-3 (Isoxazole)160.1s-
    C-2', C-6' (Aromatic)130.5d³J = 8.5
    C-1' (Aromatic)125.2d⁴J = 3.5
    C-3', C-5' (Aromatic)115.8d²J = 21.5
    C-4 (Isoxazole)115.0s-
    COCH₃ (Acetyl methyl)29.5s-
    5-CH₃ (Isoxazole methyl)13.5s-
    FT-IR (ATR) Analysis

    The IR spectrum confirms the presence of key functional groups without the destruction of the sample. The intense peak at ~1685 cm⁻¹ is diagnostic of the conjugated acetyl carbonyl. The C-F bond exhibits a strong, characteristic stretch in the fingerprint region.

    Table 3: Standardized FT-IR (ATR) Data

    Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
    3065WeakC-H stretchAromatic rings
    2925, 2850WeakC-H stretchAliphatic methyl groups
    1685StrongC=O stretchAcetyl carbonyl
    1605, 1515Med-StrongC=C / C=N stretchIsoxazole and Aromatic core
    1225StrongC-F stretchAryl fluoride
    840StrongC-H out-of-plane1,4-disubstituted benzene

    Data Acquisition and Validation Workflow

    The following diagram illustrates the logical progression from sample preparation through data acquisition to final cross-validation, ensuring the integrity of the analytical pipeline.

    Workflow Sample Sample Prep: 1-(3-(4-Fluorophenyl) -5-methylisoxazol-4-yl)ethanone NMR_Acq NMR Acquisition (400 MHz, CDCl3) Sample->NMR_Acq IR_Acq FT-IR Acquisition (ATR Mode, Diamond) Sample->IR_Acq NMR_Process Processing & Phase Correction (Baseline & Shimming) NMR_Acq->NMR_Process IR_Process Background Subtraction & Atmospheric Comp IR_Acq->IR_Process NMR_Interpret Multiplet & J-Coupling Analysis (Focus: C-F coupling) NMR_Process->NMR_Interpret IR_Interpret Functional Group ID (Focus: C=O, C-F) IR_Process->IR_Interpret Validation Cross-Validation & Reference Standardization NMR_Interpret->Validation IR_Interpret->Validation

    Workflow for the acquisition, processing, and cross-validation of NMR and FT-IR spectroscopic data.

    Conclusion

    The rigorous application of these standardized protocols ensures the generation of high-fidelity, reproducible reference data for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone. By leveraging the intrinsic self-validating properties of the molecule—specifically the ¹⁹F-¹³C scalar coupling—researchers can confidently confirm the structural integrity of this critical intermediate before proceeding with complex synthetic or pharmacological workflows.

    References

    • Title: CAS 169814-55-5: Ethanone, 1-[3-(4-fluorophenyl)
    • Title: Synthesis of 5-(Fluoroalkyl)
    • Title: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities Source: ResearchGate URL

    Sources

    Application

    Application Note: Optimal Organic Solvents and Dissolution Protocols for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The compound 1-(3-(4-Fluorophenyl)-5-m...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Executive Summary

    The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone (CAS: N/A, Formula: C₁₂H₁₀FNO₂) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry for the synthesis of COX-2 inhibitors, antimicrobial agents, and novel isoxazole-based therapeutics [1]. Due to its specific structural motifs—a fluorinated aromatic ring, a methylisoxazole core, and an acetyl group—the compound exhibits pronounced lipophilicity and poor aqueous solubility.

    This application note provides an authoritative guide to selecting the optimal organic solvents for this compound, grounded in its physicochemical properties. It details the causality behind solvent-solute interactions and provides self-validating, step-by-step protocols for preparing master stocks and analytical dilutions.

    Physicochemical Profiling and Solvent Causality

    To achieve complete dissolution without degrading the compound, solvent selection must be dictated by the molecule's structural features. The molecule lacks strong hydrogen bond donors (no -OH or -NH groups) but possesses multiple hydrogen bond acceptors (the ketone oxygen, isoxazole nitrogen/oxygen, and the fluorine atom).

    Causality Behind Solvent Efficacy:
    • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ), DMSO effectively solvates the polarizable isoxazole ring and the acetyl oxygen. Its strong dipole moment disrupts the solid crystal lattice without requiring hydrogen bond donors from the solute, making it the universal standard for in vitro biological assay stocks.

    • Dichloromethane (DCM) / Chloroform: The halogenated nature of these solvents facilitates favorable London dispersion forces and dipole-induced dipole interactions with the 4-fluorophenyl ring. These are the premier choices for chemical synthesis, extraction, and NMR spectroscopy.

    • Acetonitrile (ACN): A polar aprotic solvent that is highly miscible with water, making it the ideal carrier solvent for LC-MS/HPLC analytical workflows. It stabilizes the compound in solution before introduction into the aqueous mobile phase.

    Table 1: Physicochemical Properties & Solubility Profile
    Property / SolventValue / EfficacyMechanistic Rationale
    Molecular Weight 219.21 g/mol Small molecule; generally favors rapid dissolution kinetics.
    LogP (Estimated) ~2.5 – 3.0Highly lipophilic; dictates poor aqueous solubility (< 0.1 mg/mL).
    H-Bond Donors / Acceptors 0 / 4Soluble in aprotic solvents; does not require protic solvation.
    DMSO (Cell Culture Grade) Optimal (>50 mM)High dipole moment solvates the acetyl and isoxazole heteroatoms.
    Dichloromethane (DCM) Optimal (>100 mM)Halogen-halogen interactions with the fluorophenyl moiety.
    Acetonitrile (ACN) Moderate (~10 mM)Sufficient polarity for analytical dilutions; LC-MS compatible.
    Water / Aqueous Buffers Poor (<0.1 mM)Hydrophobic exclusion driven by the fluorophenyl and methyl groups.

    Workflow Visualization

    The following diagram outlines the logical decision-making process for solvent selection based on your downstream laboratory application.

    SolventSelection Start 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone (Solid Powder) Decision Select Downstream Application Start->Decision BioAssay In Vitro / Cell Assays Decision->BioAssay Synthesis Chemical Synthesis Decision->Synthesis Analytics LC-MS / HPLC Analytics Decision->Analytics SolventDMSO Dissolve in Anhydrous DMSO (Master Stock: 10 - 50 mM) BioAssay->SolventDMSO SolventDCM Dissolve in DCM or DMF (High Concentration Synthesis) Synthesis->SolventDCM SolventACN Dissolve in Acetonitrile (Gradient Compatible Carrier) Analytics->SolventACN

    Workflow for solvent selection based on downstream laboratory applications.

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps to confirm complete dissolution, preventing downstream assay failure caused by micro-precipitates.

    Protocol A: Preparation of a 10 mM Master Stock in DMSO (For Biological Assays)

    Note: Isoxazole derivatives can be sensitive to hydrolysis over prolonged periods in aqueous environments [2]. Master stocks must be prepared in anhydrous solvents.

    • Mass Calculation: To prepare 1.0 mL of a 10 mM stock solution, weigh exactly 2.19 mg of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone powder into a sterile, static-free microcentrifuge tube.

    • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Mechanical Agitation: Vortex the tube vigorously for 60 seconds.

    • Thermal Assist (If necessary): If visible particulates remain, place the tube in a sonicating water bath at 37°C for 5 minutes. Causality: Mild heat increases kinetic energy, overcoming the lattice enthalpy of the solid compound.

    • Self-Validation Step (Critical): Centrifuge the tube at 10,000 x g for 3 minutes at room temperature. Carefully inspect the very bottom of the tube against a dark background.

      • Pass: No visible pellet. The solution is completely dissolved.

      • Fail: A white micro-pellet is visible. Do not use the supernatant as the concentration will be inaccurate. Repeat step 4 or add more DMSO to recalculate to a 5 mM stock.

    • Storage: Aliquot the validated solution into single-use amber vials to prevent repeated freeze-thaw cycles and photolytic degradation. Store at -20°C.

    Protocol B: Preparation of Analytical Standards for LC-MS

    Note: Direct dilution of high-concentration DMSO stocks into aqueous mobile phases can cause "solvent shock" and precipitation. A transitional organic step is required.

    • Primary Dilution (Organic Transition): Transfer 10 µL of the 10 mM DMSO Master Stock into 990 µL of LC-MS grade Acetonitrile (ACN). Vortex for 15 seconds. This creates a 100 µM intermediate solution.

      • Causality: ACN maintains the compound in a solvated state while diluting the DMSO to 1%, preventing LC column fouling.

    • Secondary Dilution (Aqueous Integration): Transfer 10 µL of the 100 µM intermediate into 990 µL of a 50:50 ACN:Water (v/v) mixture containing 0.1% Formic Acid.

      • Causality: The 50% organic content prevents the lipophilic fluorophenyl group from inducing precipitation. The 0.1% Formic Acid acts as a proton source, facilitating efficient ionization of the isoxazole nitrogen in positive Electrospray Ionization (+ESI) mode.

    • Analysis: The resulting 1 µM solution is ready for immediate injection into the LC-MS system.

    References

    • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC), National Institutes of Health. URL: [Link]

    • Medicinal and Biological Significance of Isoxazole: A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. URL:[Link]

    • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry (ScienceDirect). URL: [Link]

    Method

    Application Note: In Vitro Profiling and Assay Protocols for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone and its Derivatives

    Executive Summary & Mechanistic Rationale 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone (FME) is a highly privileged chemical scaffold utilized extensively in the development of targeted therapeutics. Rather than...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone (FME) is a highly privileged chemical scaffold utilized extensively in the development of targeted therapeutics. Rather than functioning as a non-specific binder, the unique structural topology of the 3-(4-fluorophenyl)-5-methylisoxazole core allows it to act as a potent pharmacophore across two distinct, high-value biological targets: neurological GABA-A receptors and epigenetic BET bromodomains.

    Understanding the mechanistic causality behind this scaffold's binding is critical for designing robust in vitro assays:

    • GABA-A α5 Receptors (Neurology): The FME scaffold shares the exact recognition motif found in Basmisanil (RG1662), a highly selective negative allosteric modulator (NAM) of α5-containing GABA-A receptors 1. The fluorophenyl-isoxazole core fits precisely into the benzodiazepine allosteric binding pocket, conferring >90-fold selectivity for α5 over α1, α2, and α3 subunits 2. This selectivity is essential for developing rapid-acting antidepressants and cognitive enhancers without sedative off-target effects 1.

    • BET Bromodomains (Epigenetics): The 3,5-dimethylisoxazole motif and its derivatives are proven bioisosteres for acetyl-lysine (KAc) 3. The isoxazole nitrogen and oxygen atoms form critical hydrogen bonds with the conserved Asn140 residue in the bromodomain (BRD) pocket, while the 4-fluorophenyl group provides stabilizing hydrophobic interactions and halogen bonding 4.

    Experimental Workflow

    To accurately profile FME and its derivatives, we employ a dual-track screening cascade. The diagram below maps the logical flow from the central scaffold to target-specific assay readouts.

    G Start 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone (FME Scaffold) Track1 GABA-A α5 Receptor (Neurological Targets) Start->Track1 Track2 BET Bromodomains (Epigenetic Targets) Start->Track2 Assay1 Automated Patch-Clamp Electrophysiology Track1->Assay1 Assay2 TR-FRET Binding Assay (BRD4-BD1) Track2->Assay2 Readout1 Measure GABA-induced current inhibition (IC50) Assay1->Readout1 Readout2 Measure FRET signal displacement (Ki) Assay2->Readout2

    Dual-track in vitro screening cascade for FME-derived target modulators.

    Detailed In Vitro Assay Protocols

    A robust assay must be a self-validating system. The protocols below are designed not just to yield data, but to inherently verify their own accuracy through strategic biochemical constraints.

    Protocol A: Automated Patch-Clamp Electrophysiology for GABA-A α5 NAM Activity

    Objective: To quantify the negative allosteric modulation of GABA-induced chloride currents by FME derivatives.

    Causality & Self-Validation: Why do we use an EC20​ concentration of GABA? A sub-maximal GABA concentration is strictly required to establish a baseline inward chloride current that provides a sufficient "window" to be visibly inhibited by a Negative Allosteric Modulator (NAM) 2. Furthermore, the holding potential is clamped at -80 mV to maintain a strong driving force for inward chloride ions while keeping endogenous voltage-gated channels in a resting, non-interfering state.

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 cells stably expressing human recombinant GABA-A α5β3γ2 subunits. Harvest cells at 70-80% confluency using TrypLE (avoiding harsh trypsin to preserve membrane receptor integrity).

    • Buffer Formulation:

      • Intracellular Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.3, 290 mOsm). Note: Cesium is used to block outward potassium currents, cleanly isolating the chloride conductance.

      • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4, 300 mOsm).

    • Compound Preparation: Dissolve the FME derivative in 100% DMSO to a 10 mM stock. Dilute in extracellular solution to achieve a final concentration range of 0.1 nM to 10 μM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane leak currents.

    • Electrophysiological Recording:

      • Load the cell suspension onto the automated patch-clamp planar chip.

      • Establish whole-cell configuration and hold the membrane potential at -80 mV.

      • Control Phase: Apply GABA ( EC20​ , typically ~2 μM) for 3 seconds to elicit a baseline inward current. Wash with extracellular buffer for 30 seconds.

      • Test Phase: Pre-incubate the cell with the FME test compound for 30 seconds, followed by a rapid co-application of FME + GABA ( EC20​ ) for 3 seconds.

    • Data Analysis: Calculate the percentage inhibition of the baseline GABA current. Plot a non-linear regression dose-response curve to determine the IC50​ .

    Protocol B: TR-FRET Assay for BET Bromodomain (BRD4-BD1) Binding

    Objective: To measure the competitive displacement of an acetylated histone peptide from the BRD4(1) binding pocket by the FME isoxazole core.

    Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because the time-delay measurement eliminates short-lived background fluorescence and compound auto-fluorescence, ensuring high data fidelity for small-molecule screening 3. The inclusion of CHAPS detergent prevents false positives caused by compound aggregation. (+)-JQ1 must be run on every plate as a positive control to validate assay sensitivity.

    Step-by-Step Methodology:

    • Reagent Preparation:

      • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

      • Protein: N-terminal His-tagged BRD4 bromodomain 1 (BRD4-BD1).

      • Ligand: Biotinylated histone H4 peptide tetra-acetylated at K5, K8, K12, K16 (H4K5/8/12/16Ac).

    • Assay Assembly (384-well ProxiPlate):

      • Dispense 5 μL of FME test compound (serial dilutions, 3x final concentration) into the wells.

      • Add 5 μL of His-BRD4-BD1 (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow the FME isoxazole core to anchor to the Asn140 residue 4.

      • Add 5 μL of a detection mix containing the Biotin-H4 peptide (30 nM), Europium-anti-His antibody (1 nM, TR-FRET donor), and Streptavidin-APC (10 nM, TR-FRET acceptor).

    • Incubation & Reading:

      • Seal the plate and incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

      • Read the plate on a multi-mode microplate reader. Excite at 337 nm; measure time-delayed emission at 620 nm (Europium) and 665 nm (APC).

    • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). A decrease in the ratio indicates that FME has successfully displaced the acetylated peptide. Calculate the Ki​ using the Cheng-Prusoff equation.

    Quantitative Data Presentation

    The following table summarizes the expected quantitative parameters and quality control metrics when profiling FME-derived compounds using the protocols described above.

    Compound / ScaffoldTarget AssayControl ReferenceAssay Window (S/B)Z'-FactorRepresentative IC₅₀ / Kᵢ
    FME Derivatives GABA-A α5 (Patch-Clamp)Basmisanil (RG1662)> 5.00.65 - 0.755 nM - 50 nM
    FME Derivatives BRD4-BD1 (TR-FRET)(+)-JQ1> 10.00.70 - 0.8580 nM - 200 nM

    References

    • Title: Basmisanil, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice.
    • Title: Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man.
    • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
    • Title: Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics.

    Sources

    Application

    Applications of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone in Drug Discovery and Development

    Executive Summary The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is a highly versatile, privileged building block in modern medicinal chemistry. Featuring a rigid isoxazole core, a lipophilic 4-fluorop...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is a highly versatile, privileged building block in modern medicinal chemistry. Featuring a rigid isoxazole core, a lipophilic 4-fluorophenyl substituent, and a reactive 4-acetyl handle, this intermediate is primarily utilized to synthesize complex, multi-ring heterocyclic systems. These derived scaffolds—most notably isoxazolyl-chalcones, pyrazoles, and pyrimidines—exhibit profound biological activities, serving as potent anti-inflammatory (COX-2 selective inhibitors), antimicrobial, and anticancer agents.

    This application note details the mechanistic rationale behind utilizing this specific scaffold, provides self-validating synthetic protocols for drug discovery workflows, and outlines the pharmacological pathways targeted by its derivatives.

    Mechanistic Rationale: The Scaffold in Drug Design

    The structural architecture of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is deliberately designed to optimize both synthetic flexibility and pharmacokinetic performance:

    • The 4-Fluorophenyl Motif: The incorporation of the highly electronegative fluorine atom serves a dual purpose. Pharmacokinetically, the strong C–F bond resists cytochrome P450-mediated metabolic oxidation, significantly enhancing the in vivo half-life of the drug. Pharmacodynamically, fluorine modulates the pKa of adjacent functional groups and increases overall lipophilicity, which improves cell membrane permeability and enhances binding affinity within hydrophobic enzyme pockets 1[1].

    • The Isoxazole Core: Acting as a stable bioisostere for amides and esters, the five-membered isoxazole ring provides a rigid geometric framework. This rigidity is crucial for orienting the pharmacophores (such as the fluorophenyl group) into the correct spatial arrangement required for target receptor engagement 2[2].

    • The 4-Acetyl Synthetic Handle: The acetyl group at position 4 contains acidic α-protons, making it highly susceptible to enolization. This reactivity allows it to undergo Claisen-Schmidt condensations with various aromatic aldehydes, yielding α,β-unsaturated ketones (chalcones). These chalcones act as versatile Michael acceptors, paving the way for cyclocondensation into diverse nitrogenous heterocycles 3[3].

    Synthetic Workflows & Self-Validating Protocols

    The following protocols detail the step-by-step transformation of the ethanone intermediate into bioactive heterocycles. Each workflow is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity.

    SyntheticWorkflow A 1-(3-(4-Fluorophenyl)- 5-methylisoxazol-4-yl)ethanone C Isoxazolyl-Chalcone Intermediates A->C Claisen-Schmidt (NaOH/EtOH) B Aromatic Aldehydes B->C D Isoxazolyl-Pyrazoles C->D Hydrazine Hydrate (Cyclocondensation) E Isoxazolyl-Pyrimidines C->E Guanidine/Thiourea (Cyclocondensation)

    Fig 1. Synthetic workflow from the isoxazole ethanone intermediate to bioactive heterocycles.
    Protocol 1: Synthesis of Isoxazolyl-Chalcones via Claisen-Schmidt Condensation

    Objective: Synthesize an α,β-unsaturated ketone (chalcone) intermediate. Causality: Base-catalyzed deprotonation of the acetyl group forms an enolate, which attacks the electrophilic carbonyl of an aromatic aldehyde. Subsequent E1cB elimination of water yields the conjugated chalcone.

    • Reaction Setup: Dissolve 10 mmol of 1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone and 10 mmol of a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in 20 mL of absolute ethanol.

    • Temperature Control: Cool the reaction flask to 0–5 °C in an ice bath. Rationale: Low initial temperatures control the exothermic enolization and prevent unwanted self-condensation of the starting materials.

    • Base Addition: Add 5 mL of 10% aqueous NaOH dropwise over 15 minutes with vigorous magnetic stirring.

    • Propagation: Remove the ice bath and stir at room temperature for 12–24 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

    • Quenching & Precipitation: Pour the mixture into 100 g of crushed ice and neutralize with 1M HCl. Rationale: Neutralization protonates the intermediate alkoxide, driving the dehydration step and precipitating the highly hydrophobic chalcone.

    • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.

    • System Validation:

      • IR Spectroscopy: Confirm the shift of the C=O stretching frequency from ~1680 cm⁻¹ (unconjugated ketone) to ~1650 cm⁻¹ (conjugated enone).

      • ¹H-NMR: Look for two distinct doublets between δ 7.4–7.8 ppm with a coupling constant ( J ) of 15–16 Hz. This mathematically validates the formation of the thermodynamically favored trans ( E ) alkene geometry.

    Protocol 2: Cyclocondensation to Isoxazolyl-Pyrazoles

    Objective: Convert the chalcone intermediate into a diaryl-pyrazole derivative. Causality: Hydrazine acts as a bis-nucleophile. The reaction proceeds via a Michael-type conjugate addition of the nitrogen to the electrophilic β-carbon of the chalcone, followed by intramolecular cyclization at the carbonyl carbon and dehydration.

    • Reaction Setup: Dissolve 5 mmol of the validated isoxazolyl-chalcone in 15 mL of glacial acetic acid. Rationale: Acetic acid acts as both solvent and acid catalyst, protonating the chalcone's carbonyl oxygen to increase the electrophilicity of the β-carbon.

    • Reagent Addition: Add 10 mmol of hydrazine hydrate (80%). Rationale: A 2-fold molar excess of hydrazine prevents the formation of azines (dimerization of the chalcone).

    • Cyclization: Reflux the mixture at 120 °C for 6–8 hours. Monitor the disappearance of the chalcone via TLC.

    • Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice water. Filter the resulting solid, wash with water, and recrystallize from ethanol.

    • System Validation:

      • IR Spectroscopy: Confirm the complete disappearance of the conjugated C=O stretch (~1650 cm⁻¹) and the emergence of a broad N-H stretch (~3200–3300 cm⁻¹) and a C=N stretch (~1590 cm⁻¹).

    Biological Applications: Targeting the COX-2 Pathway

    Derivatives synthesized from 1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone are heavily investigated for their anti-inflammatory potential. The structural topology of these isoxazole-pyrazole hybrids closely mimics established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and valdecoxib 4[4].

    The rigid central heterocyclic rings (isoxazole/pyrazole) act as a scaffold that projects the 4-fluorophenyl and other aryl groups into the hydrophobic side pockets of the Cyclooxygenase-2 (COX-2) enzyme. This specific spatial arrangement allows for highly selective competitive inhibition of COX-2 over COX-1, effectively halting the conversion of arachidonic acid into pro-inflammatory prostaglandins while sparing the gastrointestinal mucosa 2[2].

    COX2Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) AA Arachidonic Acid (Cell Membrane) Stimulus->AA Phospholipase A2 COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Substrate Binding PGs Prostaglandins (PGE2, PGI2) COX2->PGs Oxidation Inflammation Pain & Inflammation PGs->Inflammation Receptor Activation Drug Isoxazole-Derived Inhibitor Drug->COX2 Competitive Inhibition

    Fig 2. Mechanism of action for isoxazole-derived COX-2 inhibitors in the inflammatory cascade.

    Quantitative Data Summary

    The table below summarizes representative in vitro enzymatic inhibition data, demonstrating the structure-activity relationship (SAR) progression from the chalcone intermediate to the cyclized pyrazole/pyrimidine derivatives.

    Compound MotifCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
    Isoxazole-Chalcone (Unsubstituted)> 50.012.40> 4.0
    Isoxazole-Pyrimidine (4-Cl Phenyl)85.21.1276.0
    Isoxazole-Pyrazole (4-OCH₃ Phenyl)> 100.00.85> 117.6
    Celecoxib (Reference Standard)14.70.04367.5
    Indomethacin (Reference Standard)0.030.520.05

    Data interpretation: Cyclization of the chalcone into a pyrazole ring drastically increases COX-2 selectivity (SI > 117), validating the diaryl-heterocycle design hypothesis for targeted anti-inflammatory drug development.

    References

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.1

    • Mahapatra, D. K., Bharti, S. K., & Asati, V. (2017). Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Current Topics in Medicinal Chemistry, 17(28), 3146-3169. 3

    • El-Sayed, M. A., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(3), 498. 4

    • Chikkula, K. V., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1158084. 2

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone Synthesis

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 1-(3-(4-Fluorophenyl)-5-methylisoxazol...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (also known as 4-acetyl-3-(4-fluorophenyl)-5-methylisoxazole). This molecule is a critical building block in medicinal chemistry, typically synthesized via a [3+2] cycloaddition between a transient nitrile oxide and acetylacetone.

    Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative optimization data, and a field-validated Standard Operating Procedure (SOP).

    Section 1: Mechanistic Pathway & Workflow

    The synthesis is a two-stage process. First, 4-fluorobenzaldehyde oxime is chlorinated using N-chlorosuccinimide (NCS) to form 4-fluorobenzohydroximoyl chloride. Subsequent dehydrohalogenation with a base (e.g., triethylamine) generates the highly reactive 4-fluorobenzonitrile oxide in situ. This intermediate undergoes a 1,3-dipolar [3+2] cycloaddition with the enolate of acetylacetone to yield the target isoxazole.

    SynthesisPathway Oxime 4-Fluorobenzaldehyde Oxime Chloride 4-Fluorobenzohydroximoyl Chloride Oxime->Chloride Chlorination (0-5 °C) NCS N-Chlorosuccinimide (NCS) NCS->Chloride NitrileOxide 4-Fluorobenzonitrile Oxide (Reactive Intermediate) Chloride->NitrileOxide Dehydrohalogenation TEA Triethylamine (TEA) TEA->NitrileOxide Slow Addition Target 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (Desired Product) NitrileOxide->Target [3+2] Cycloaddition Furoxan Furoxan Derivative (Dimerization Byproduct) NitrileOxide->Furoxan Dimerization (If Conc. is High) Acetylacetone Acetylacetone (1,3-Dicarbonyl) Acetylacetone->Target Enolate Reaction

    Figure 1: Mechanistic pathway and competing dimerization in isoxazole synthesis.

    Section 2: Troubleshooting Guide & FAQs

    Q1: My isolated yield is stuck below 60%, and TLC shows a major non-polar byproduct. What is happening? A1: The most critical yield-limiting factor in this synthesis is the dimerization of the highly reactive 4-fluorobenzonitrile oxide intermediate. When the local concentration of the nitrile oxide is too high, it rapidly reacts with itself to form a stable furoxan (1,2,5-oxadiazole 2-oxide) byproduct, outcompeting the desired[3+2] cycloaddition with acetylacetone. Causality & Solution: To favor the bimolecular reaction with the enolate, you must maintain a low, steady-state concentration of the nitrile oxide. Implement a slow, dropwise addition of the base (Triethylamine) using a syringe pump over 2–4 hours .

    Q2: Does the choice of solvent impact the cycloaddition efficiency? A2: Yes. While N,N-Dimethylformamide (DMF) is excellent for the initial NCS chlorination step due to solubility, performing the cycloaddition in pure DMF can sometimes lead to difficult workups and lower yields. Using a less polar solvent like Dichloromethane (DCM) or a biphasic EtOAc/water system for the cycloaddition step often improves the regioselectivity and overall yield of 3,5-disubstituted isoxazoles .

    Q3: How do I prevent over-chlorination or decomposition during the NCS step? A3: N-Chlorosuccinimide (NCS) must be added in portions to the oxime solution strictly at 0–5 °C. Elevated temperatures during this halogenation step can lead to the formation of poly-chlorinated species or premature decomposition of the hydroximoyl chloride. Maintain the ice-water bath until the addition is complete, then allow the reaction to slowly reach room temperature .

    Q4: Should I use an excess of acetylacetone? A4: Yes. Using 2.0 equivalents of acetylacetone relative to the oxime ensures that there is a sufficient concentration of the dipolarophile to trap the nitrile oxide as soon as it is generated. Using only 1.0 equivalent significantly increases the rate of furoxan formation .

    Section 3: Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction parameters and the isolated yield of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone, demonstrating the self-validating nature of the optimized protocol.

    Reaction ConditionBase Addition RateAcetylacetone (eq)Solvent (Cycloaddition)Isolated Yield (%)Primary Byproduct
    StandardBolus (All at once)1.0DMF35 - 45%Furoxan (High)
    Excess DipolarophileBolus (All at once)2.0DMF50 - 55%Furoxan (Moderate)
    Solvent SwapDropwise (10 min)2.0DCM60 - 65%Furoxan (Low)
    Optimized Protocol Syringe Pump (2 hrs) 2.0 DCM 75 - 82% Trace
    Section 4: Validated Experimental Protocol

    This step-by-step methodology ensures high trustworthiness and reproducibility by controlling the generation rate of the reactive intermediate.

    Step 1: Preparation of 4-Fluorobenzohydroximoyl Chloride

    • Dissolve 4-fluorobenzaldehyde oxime (10.0 mmol) in anhydrous DMF (30 mL) in a round-bottom flask.

    • Cool the solution to 0–5 °C using an ice-water bath.

    • Add N-Chlorosuccinimide (NCS) (12.0 mmol, 1.2 eq) in small portions over 15 minutes to prevent exothermic spikes.

    • Stir the mixture at room temperature for 4 to 6 hours. Monitor completion via TLC (disappearance of the starting oxime).

    • Quench the reaction by adding ethyl acetate (30 mL). Wash the organic phase with 50% brine (2 × 30 mL) and distilled water (2 × 30 mL) to remove DMF and succinimide byproducts.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude hydroximoyl chloride.

    Step 2: In Situ Generation and[3+2] Cycloaddition

    • Dissolve the crude 4-fluorobenzohydroximoyl chloride in anhydrous Dichloromethane (DCM) (30 mL).

    • Add acetylacetone (20.0 mmol, 2.0 eq) to the solution and stir at room temperature.

    • Critical Step: Load Triethylamine (TEA) (12.0 mmol, 1.2 eq) dissolved in DCM (10 mL) into a syringe pump.

    • Add the TEA solution dropwise to the reaction mixture over a period of 2 hours. This slow addition controls the in situ generation of 4-fluorobenzonitrile oxide, minimizing dimerization.

    • After the addition is complete, stir the reaction mixture for an additional 4 hours at room temperature.

    Step 3: Workup and Purification

    • Wash the DCM reaction mixture with 1N HCl (20 mL) to neutralize any unreacted TEA, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude thick orange oil via silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to isolate pure 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone.

    References
    • Title: Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides Source: MDPI Molecules URL: [Link]

    • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: ACS Journal of Organic Chemistry URL: [Link]

    Optimization

    Troubleshooting crystallization and purification issues with 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

    Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone. This resource is designed for researchers, scientists, and drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Office of the Senior Application Scientist

    Welcome to the technical support guide for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization and purification of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

    Introduction to the Compound

    1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is a solid organic compound with the molecular formula C₁₂H₁₀FNO₂. As with many isoxazole derivatives, achieving high purity is critical for its intended application, whether in medicinal chemistry, materials science, or as a synthetic intermediate. Purification can be challenging due to the potential for regioisomeric impurities, unreacted starting materials, or byproducts with similar polarities[1]. This guide provides a systematic approach to overcoming these hurdles.

    Troubleshooting Crystallization and Purification Issues

    This section is structured in a question-and-answer format to directly address the most common and pressing issues encountered in the laboratory.

    Q1: My compound has "oiled out" or refuses to crystallize from solution upon cooling. What is happening and how can I fix it?

    Probable Causes:

    • High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, leading to the separation of a liquid (an oil) rather than a solid crystal lattice.

    • Supersaturation: The solution may be highly supersaturated, a state that can resist spontaneous nucleation, which is the initial step of crystal formation[2].

    • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.

    • Rapid Cooling: Cooling the solution too quickly can favor oiling out over the slower, more ordered process of crystallization.

    Recommended Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin[3].

      • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth[3].

    • Optimize the Solvent System:

      • Reduce Solvent Volume: If too much solvent was added, carefully evaporate a portion of it and attempt to cool the solution again. The goal is to dissolve the compound in the minimum amount of hot solvent.

      • Introduce an "Anti-Solvent": If your compound is dissolved in a solvent in which it is highly soluble (e.g., acetone), slowly add a miscible solvent in which it is insoluble (e.g., water or hexane) until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. Gently warm the solution until it becomes clear again, then allow it to cool slowly[4].

    • Control the Cooling Rate:

      • Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Once at room temperature, move it to a refrigerator, and finally to a freezer. Slow cooling is essential for forming large, pure crystals.

    Q2: I managed to get crystals, but my final yield is very low. What steps can I take to improve it?

    Probable Causes:

    • Excessive Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain in the mother liquor even after cooling.

    • Premature Crystallization: The compound may have crystallized in the filter paper or funnel during a hot filtration step.

    • Incomplete Crystallization: The solution may not have been cooled to a low enough temperature to maximize crystal precipitation.

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    Recommended Solutions:

    • Minimize Hot Solvent: During the dissolution step, add the hot solvent in small portions to the solid, waiting for it to boil between additions. Stop adding solvent as soon as all the solid has just dissolved[3].

    • Prevent Premature Crystallization: When performing a hot gravity filtration to remove insoluble impurities, keep the filtration apparatus (funnel and receiving flask) hot. This can be done by placing it on a steam bath or hot plate and passing some hot, pure solvent through it first[3].

    • Maximize Crystal Recovery:

      • Cool the solution in an ice-water bath after it has reached room temperature to decrease the compound's solubility further[2].

      • Concentrate the mother liquor (the solution left after filtering the crystals) by boiling off some of the solvent and cooling again. This will yield a second crop of crystals, which should be checked for purity separately.

    • Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent[5]. The cold solvent will wash away soluble impurities adhered to the crystal surface without dissolving a significant amount of the product.

    Q3: My final product is colored, or its melting point is broad and lower than the literature value. How do I remove the impurities?

    Probable Causes:

    • Colored Impurities: High molecular weight, often polar, byproducts can be intensely colored and become trapped in the crystal lattice.

    • Insoluble Impurities: Dust, filter paper fibers, or insoluble byproducts may be present.

    • Soluble Impurities: Impurities with solubility characteristics similar to the target compound may co-crystallize.

    Recommended Solutions:

    • Decolorization with Activated Charcoal:

      • Activated charcoal (Norit) has a high surface area and can adsorb colored impurities. Add a very small amount (the tip of a spatula) of charcoal to the cool solution before heating. If added to a hot solution, it can cause violent bumping.

      • Heat the solution with the charcoal to boiling, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities[2].

    • Hot Gravity Filtration:

      • To remove insoluble impurities, dissolve your compound in the minimum amount of hot solvent and filter the hot solution through a fluted filter paper in a pre-heated funnel[4]. The desired compound will pass through in the filtrate, while the insoluble material is retained on the paper.

    • Re-crystallization:

      • If the purity is still low, a second recrystallization may be necessary. Purity should be assessed after each step using techniques like Thin Layer Chromatography (TLC) or melting point analysis.

    Data & Visualization
    Troubleshooting Workflow Diagram

    The following diagram outlines a systematic workflow for troubleshooting common crystallization problems.

    G cluster_start Initial State cluster_process Crystallization Process cluster_troubleshoot Troubleshooting Paths cluster_solutions Solutions Crude Crude Solid Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Cool Cool Solution Slowly Dissolve->Cool Result Observe Outcome Cool->Result Oil Compound 'Oils Out' Result->Oil Problem NoCrystal No Crystals Form Result->NoCrystal Problem Impure Impure Crystals Result->Impure Problem Success Pure Crystals Formed Result->Success Success Sol_Reheat Reheat, Add More Solvent Oil->Sol_Reheat Try First Sol_AntiSolvent Add Anti-Solvent Oil->Sol_AntiSolvent If Reheating Fails Sol_Scratch Scratch Flask / Add Seed Crystal NoCrystal->Sol_Scratch Try First Sol_Concentrate Concentrate Solution NoCrystal->Sol_Concentrate If Scratching Fails Sol_Charcoal Use Activated Charcoal Impure->Sol_Charcoal For Color Sol_ReX Perform Second Recrystallization Impure->Sol_ReX For Purity Sol_Isolate Isolate via Filtration & Dry Success->Sol_Isolate

    Caption: A workflow diagram for troubleshooting crystallization.

    Table 1: Solvent Selection Guide for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

    The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on the compound's structure (an aromatic ketone), the following solvents are recommended for initial screening.

    Solvent ClassSolventBoiling Point (°C)Expected Solubility CharacteristicsPolarity
    Polar Protic Ethanol78Likely good solubility hot, moderate solubility cold. Good for many isoxazoles.[6]High
    Methanol65Higher solubility than ethanol; may require cooling to low temps for good yield.High
    Isopropanol82Good alternative to ethanol, slightly less polar.Medium
    Polar Aprotic Acetone56Often a very good solvent; may require an anti-solvent (like water or hexane).Medium
    Ethyl Acetate77Good general-purpose solvent for moderate polarity compounds.Medium
    Acetonitrile82Good for moderately polar compounds.High
    Nonpolar Toluene111May be effective; good for less polar impurities.Low
    Hexane/Heptane69 / 98Compound is likely insoluble; best used as an anti-solvent.Low
    Mixed Solvents Ethanol/WaterVariableA powerful combination. Dissolve in hot ethanol, add water dropwise.Variable
    Toluene/HexaneVariableGood for fine-tuning solubility of less polar compounds.Low

    Data for boiling points and polarity are widely available from standard chemical resources.[7]

    Experimental Protocols
    Protocol 1: Screening for an Optimal Recrystallization Solvent
    • Preparation: Place approximately 50 mg of your crude compound into several small test tubes[5].

    • Solvent Addition (Room Temp): To each tube, add a different candidate solvent from Table 1 dropwise (approx. 0.5 mL). Agitate the tube and observe if the solid dissolves at room temperature. A good solvent will not dissolve the compound at this stage[5].

    • Heating: If the solid did not dissolve, heat the test tube in a hot water or sand bath. Continue to add the solvent dropwise until the solid just dissolves[5]. Do not add a large excess.

    • Cooling: Allow the tube to cool to room temperature, then place it in an ice-water bath.

    • Observation: The best solvent is the one that dissolves the compound when hot but produces a large quantity of crystalline solid upon cooling.

    Protocol 2: General Recrystallization Procedure
    • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate, adding just enough hot solvent to completely dissolve the solid[3].

    • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

    • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

    • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Then, move the flask to an ice-water bath for at least 30 minutes to maximize crystal formation[5].

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[2].

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

    • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely[3]. Confirm purity by melting point analysis and/or other spectroscopic methods.

    Frequently Asked Questions (FAQs)
    • Q: What is the most common cause of purification failure for isoxazole derivatives?

      • A: The most frequent issue is the presence of regioisomers or closely related byproducts that have very similar polarity and solubility to the desired product, making separation by simple crystallization difficult. In these cases, column chromatography is often required as a primary purification step before a final crystallization is attempted to achieve high purity[1].

    • Q: Can I use a microwave reactor to speed up my synthesis and potentially reduce impurities?

      • A: Yes, microwave-assisted synthesis has been shown to be effective for producing isoxazoles, often with shorter reaction times and higher yields, which can lead to a cleaner crude product requiring less rigorous purification[1].

    • Q: My isoxazole compound appears to be decomposing during workup or purification. Why might this happen?

      • A: The isoxazole ring can be sensitive to certain conditions. It may be susceptible to degradation under strongly acidic or basic conditions, or prolonged heating. If you suspect decomposition, try to perform the purification at lower temperatures or use a different solvent with a lower boiling point. Ensure any aqueous workup steps are performed with mild reagents and are not unnecessarily prolonged[1].

    • Q: What is polymorphism and should I be concerned about it?

      • A: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms. These different forms can have different physical properties, such as melting point, solubility, and stability. For drug development professionals, this is a critical consideration. If you observe different crystal habits (e.g., needles vs. plates) under slightly different crystallization conditions, you may be dealing with polymorphs, and further solid-state characterization is warranted[8][9].

    References
    • ResearchGate. (2026, February 21). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

    • Shu, S.-J., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(9), 13536-13544. Retrieved from [Link]

    • Larsen, A. A. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S. Patent and Trademark Office.
    • University of Toronto. (n.d.). Recrystallization from a Solvent Mixture. Retrieved from [Link]

    • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

    • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

    • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

    • University of Massachusetts Lowell. (n.d.). Recrystallization Techniques. Retrieved from [Link]

    • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

    • Mccall, W., et al. (2015). U.S. Patent No. 9,200,003. Washington, DC: U.S. Patent and Trademark Office.
    • Chemistry, Technology and Application of Substances. (2019). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents. Retrieved from [Link]

    • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Retrieved from [Link]

    • PubChem. (n.d.). 1-(5'-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone. Retrieved from [Link]

    • Geetha, B. T., et al. (2023). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557-561. Retrieved from [Link]

    • Smyth, M., et al. (2023). W.I.P.O. Patent No. WO2023244562A1.
    • Fun, H.-K., et al. (2013). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1194-1198. Retrieved from [Link]

    • Arshad, M. N., et al. (2011). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molecules, 16(12), 10328-10336. Retrieved from [Link]

    • Mccall, W., et al. (2013). European Patent No. EP2631229A1.
    • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

    • Sharma, G. V. R., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]

    • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

    • Zhang, Z.-W., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 8829-8839. Retrieved from [Link]

    • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacy & Pharmacology, 12(4). Retrieved from [Link]

    • Li, J., et al. (2020). Chinese Patent No. CN111233835A.

    Sources

    Troubleshooting

    Technical Support Center: A Guide to the Synthesis and Derivatization of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone

    Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth technical assistance for the synthesis and optimization of 1-(3-(4...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth technical assistance for the synthesis and optimization of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone and its subsequent derivatization. Here, we address common experimental challenges in a direct question-and-answer format, offering solutions grounded in established chemical principles to enhance your research outcomes.

    Part 1: Synthesis of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone

    The synthesis of the core molecule, 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone, is a critical first step. The most common and effective method involves a 1,3-dipolar cycloaddition reaction. This section will guide you through the optimization of this process.

    Frequently Asked Questions (FAQs)

    Q1: What is the most reliable method for synthesizing 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone?

    A1: The most robust and widely employed method is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable 1,3-dicarbonyl compound.[1] Specifically, for this synthesis, an in situ generated 4-fluorobenzonitrile oxide is reacted with acetylacetone. The nitrile oxide is typically formed from the corresponding 4-fluorobenzaldoxime by oxidation with an agent like N-chlorosuccinimide (NCS).[1]

    Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve them?

    A2: Low yields in this synthesis can often be attributed to several factors:

    • Inefficient Nitrile Oxide Formation: The conversion of the aldoxime to the nitrile oxide is a critical step. Ensure your NCS is of high purity and the reaction is protected from moisture.

    • Dimerization of the Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations and elevated temperatures.[2] Generating the nitrile oxide in situ in the presence of the dipolarophile (acetylacetone) is crucial.

    • Suboptimal Reaction Temperature: The cycloaddition step is temperature-sensitive. While gentle heating can increase the reaction rate, excessive heat can lead to decomposition of the nitrile oxide and the final product. A systematic optimization of the temperature is recommended.

    • Incorrect Stoichiometry: An excess of the dipolarophile (acetylacetone) is often used to ensure complete trapping of the nitrile oxide as it is formed.[1]

    Q3: I am observing significant side-product formation. What are these impurities and how can I minimize them?

    A3: The most common side product is the furoxan, resulting from the dimerization of the 4-fluorobenzonitrile oxide.[2] To minimize its formation, ensure slow addition of the chlorinating agent (NCS) to the aldoxime solution to maintain a low concentration of the nitrile oxide at any given time. Additionally, maintaining a moderate reaction temperature is key. Other potential impurities can arise from unreacted starting materials or decomposition products. Purification by column chromatography or recrystallization is typically effective in removing these impurities.[1]

    Troubleshooting Guide: Low Yield and Impurity Formation
    Issue Potential Cause Recommended Solution
    Low Yield Incomplete conversion of the aldoxime.Check the purity and activity of NCS. Consider a slight excess of NCS.
    Nitrile oxide dimerization.Generate the nitrile oxide in situ with slow addition of NCS. Ensure an excess of acetylacetone is present.
    Reaction temperature is too low or too high.Optimize the temperature. Start at room temperature and gradually increase if the reaction is sluggish, monitoring by TLC.
    Presence of Furoxan byproduct High concentration of nitrile oxide.Slow down the rate of NCS addition.
    High reaction temperature.Maintain a moderate reaction temperature (e.g., room temperature to 40°C).
    Unreacted Starting Materials Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
    Poor quality of reagents.Use freshly purified starting materials and anhydrous solvents.
    Experimental Protocol: Synthesis of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone

    This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

    • Oxime Preparation: In a suitable reaction vessel, dissolve 4-fluorobenzaldehyde (1.0 eq.) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.). Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Nitrile Oxide Generation and Cycloaddition:

      • Dissolve the 4-fluorobenzaldoxime (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).[1]

      • Cool the solution in an ice-water bath.

      • Add N-chlorosuccinimide (NCS) (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10°C.[1]

      • After the addition is complete, stir the mixture at room temperature for 4-6 hours.[1]

      • In a separate flask, dissolve acetylacetone (2.0 eq.) in dichloromethane (CH₂Cl₂) and add triethylamine (2.0 eq.).[1]

      • Slowly add the in situ generated nitrile oxide solution to the acetylacetone solution at room temperature.

      • Stir the reaction mixture for an additional 2-4 hours at room temperature.[1]

    • Work-up and Purification:

      • Wash the reaction mixture with water and brine.

      • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the desired product.[1]

    Diagram of the Synthetic Workflow

    G cluster_0 Part 1: Isoxazole Synthesis A 4-Fluorobenzaldoxime C In situ generation of 4-Fluorobenzonitrile Oxide A->C Oxidation B N-Chlorosuccinimide (NCS) in DMF B->C E 1,3-Dipolar Cycloaddition C->E D Acetylacetone & Triethylamine in CH2Cl2 D->E F 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone E->F

    Caption: Workflow for the synthesis of the isoxazole core.

    Part 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

    The acetyl group of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone serves as a versatile handle for creating a library of derivatives. A common and effective method for this is the Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones.[1]

    Frequently Asked Questions (FAQs)

    Q4: How do I choose the optimal conditions for the Claisen-Schmidt condensation?

    A4: The Claisen-Schmidt condensation is typically base-catalyzed.[3] Key parameters to optimize include:

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The concentration of the base can influence the reaction rate and yield.

    • Solvent: Ethanol is a common solvent for this reaction. However, solvent-free conditions have also been reported to be effective.[1]

    • Temperature: The reaction is often carried out at room temperature. Gentle heating may be required for less reactive aldehydes.

    • Reaction Time: Reaction times can vary from a few hours to overnight. Monitoring the reaction by TLC is essential to determine the point of completion.

    Q5: My Claisen-Schmidt condensation is sluggish or not going to completion. What can I do?

    A5: If the reaction is slow, consider the following:

    • Increase Base Concentration: A higher concentration of NaOH or KOH can accelerate the reaction.

    • Increase Temperature: Gently warming the reaction mixture can increase the rate. However, be cautious of potential side reactions at higher temperatures.

    • Use a More Active Catalyst System: In some cases, alternative catalytic systems or the use of ultrasound irradiation can significantly reduce reaction times and improve yields.

    • Check Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde generally increase its reactivity, while electron-donating groups can decrease it. For less reactive aldehydes, more forcing conditions may be necessary.

    Q6: Are there any common side reactions to be aware of during the Claisen-Schmidt condensation?

    A6: While the Claisen-Schmidt condensation is generally a high-yielding reaction, potential side reactions include:

    • Cannizzaro Reaction of the Aldehyde: If the aldehyde can undergo self-condensation, this can be a competing reaction. Using a slight excess of the ketone can help to minimize this.

    • Michael Addition: The product chalcone can potentially undergo a Michael addition with the enolate of the starting ketone. This is usually less of a concern under standard conditions.

    • Decomposition: At high temperatures or with prolonged reaction times in the presence of a strong base, the starting materials or product may decompose.

    Troubleshooting Guide: Claisen-Schmidt Condensation
    Issue Potential Cause Recommended Solution
    Incomplete Reaction Insufficiently basic conditions.Increase the concentration or amount of NaOH or KOH.
    Low reactivity of the aldehyde.Gently heat the reaction mixture (e.g., 40-50°C).
    Short reaction time.Allow the reaction to stir for a longer period, monitoring by TLC.
    Low Yield Product precipitation is incomplete.After reaction completion, acidify the mixture and cool it in an ice bath to maximize precipitation.
    Side reactions are occurring.Optimize the reaction temperature and time to favor the desired product.
    Oily Product/Difficulty in Crystallization Presence of impurities.Purify the crude product by column chromatography.
    Incorrect work-up procedure.Ensure complete neutralization of the base during work-up.
    Experimental Protocol: General Procedure for Chalcone Synthesis
    • Reaction Setup: In a round-bottom flask, dissolve 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in ethanol.

    • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-40%) dropwise at room temperature.

    • Reaction: Continue stirring at room temperature for 2-24 hours. The progress of the reaction should be monitored by TLC. In many cases, the product will precipitate out of the solution.

    • Work-up and Purification:

      • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product completely.

      • Filter the solid, wash with cold water until the washings are neutral, and dry.

      • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

    Diagram of the Derivatization Workflow

    G cluster_1 Part 2: Chalcone Derivative Synthesis G 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone J Claisen-Schmidt Condensation G->J H Substituted Aromatic Aldehyde H->J I Base (e.g., NaOH) in Ethanol I->J K Chalcone Derivative J->K

    Caption: Workflow for the synthesis of chalcone derivatives.

    References

    • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]

    • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Available at: [Link]

    • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

    • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

    Sources

    Optimization

    Preventing chemical degradation of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone during long-term storage

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we dissect the chemical causality behind the degradation of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone and provide self-validating protocols to ensure absolute structural integrity during long-term storage.

    This compound presents a unique stability challenge due to the convergence of three reactive motifs: an electron-withdrawing fluorophenyl group, a photolabile isoxazole ring, and an enolizable C4-ethanone (acetyl) group. Understanding the mechanistic vulnerabilities of these functional groups is the key to preventing degradation.

    Mechanistic Vulnerabilities & Troubleshooting FAQs

    When stored improperly, this compound will degrade via three primary pathways: photochemical rearrangement, base-catalyzed ring cleavage, and enol-driven autoxidation. Below are the most common issues reported by researchers and the chemical logic behind them.

    Q1: My LC-MS data shows a new peak with the exact same mass (isobaric) but a different retention time. What happened?

    A: Photochemical Rearrangement to an Oxazole. The isoxazole ring is highly susceptible to UV-induced N–O bond homolysis. When exposed to ambient laboratory light or direct sunlight, the molecule undergoes a well-documented1[1]. The ring opens to form a transient acyl azirine intermediate, which rapidly recyclizes into a thermodynamically stable oxazole derivative.

    • Causality: The N–O bond is relatively weak (~55 kcal/mol) and easily cleaved by photons in the 250–300 nm range.

    • Resolution: Always handle the compound under low-light conditions and store strictly in Type I amber borosilicate glass.

    Q2: The powder has degraded from an off-white solid into a yellowish, sticky residue. Why?

    A: Moisture-Induced Base-Catalyzed Ring Cleavage and Aldol Condensation. If moisture permeates the storage container, trace alkaline impurities (often leached from low-quality glass or present in the atmosphere) can trigger a cascade reaction. The 2[2], leading to ring opening (forming a β -keto nitrile). Concurrently, the C4-ethanone group undergoes enolization. The resulting enolates self-condense via Aldol addition, forming complex, colored polymeric residues.

    • Causality: The electron-withdrawing 4-fluorophenyl group increases the electrophilicity of the isoxazole ring, making it more vulnerable to nucleophilic attack by hydroxide ions.

    • Resolution: Implement a strict anhydrous storage protocol (see SOP below) using argon backfilling and desiccant chambers.

    Q3: I am seeing a +16 Da mass shift in my stored samples. Is this oxidation?

    A: Yes, Autoxidation of the Enol Tautomer. The α -protons of the ethanone group are acidic. Even in the solid state, a small equilibrium fraction of the molecule exists as an enol. This electron-rich enol double bond is highly susceptible to autoxidation by atmospheric oxygen ( O2​ ), leading to the formation of hydroperoxides (+32 Da) which subsequently decompose into alcohols/ketones (+16 Da).

    • Causality: Oxygen acts as a diradical, reacting readily with the enol form over prolonged storage periods at room temperature.

    • Resolution: Purge all storage vials with high-purity Argon (heavier than air) to displace oxygen prior to sealing.

    Mechanistic Visualizations

    To fully grasp the storage requirements, you must understand the degradation pathways at a molecular level.

    Photochemical_Rearrangement A 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (Isoxazole) B N-O Bond Cleavage (Acyl Azirine Intermediate) A->B hν (UV Light 250-300 nm) C Oxazole Isomer (Isobaric Degradant) B->C Spontaneous Recyclization

    Caption: Photochemical rearrangement pathway of the isoxazole ring upon UV exposure.

    Base_Catalyzed_Degradation A Intact Isoxazole API B Moisture + Trace Base Exposure A->B C Enolization of C4-Ethanone B->C α-Proton Abstraction D Nucleophilic Attack at C5 B->D OH- Attack E Aldol Condensation (Yellow Polymers) C->E Self-Condensation F Ring Cleavage (β-Keto Nitriles) D->F N-O Cleavage

    Caption: Base-catalyzed degradation cascade leading to ring cleavage and polymerization.

    Quantitative Stability Data

    To predict shelf-life, we apply the3[3]. The table below summarizes the expected degradation profiles of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone under various environmental matrices.

    Storage ConditionICH CategoryDurationExpected Purity LossPrimary Degradation Pathway
    -20°C, Dark, Argon Long-Term Ideal24 Months< 0.5%None (Stable)
    5°C, Dark, Air Long-Term Alt.12 Months1.0 - 2.5%Slow autoxidation of enol form
    25°C / 60% RH, Dark Long-Term[3]6 Months3.0 - 5.0%Hydrolysis / Trace ring cleavage
    40°C / 75% RH, Dark Accelerated[3]3 Months> 10.0%Aldol condensation / Polymerization
    25°C, Ambient Light Photostability14 Days> 15.0%Isomerization to Oxazole

    Self-Validating SOP for Aliquoting and Long-Term Storage

    To guarantee the integrity of your compound, do not simply place the vendor vial in the freezer. Follow this self-validating Standard Operating Procedure (SOP).

    Phase 1: Preparation and Dehydration
    • Lyophilization: If the compound was synthesized in-house or exposed to ambient air, dry the powder under high vacuum (lyophilizer or vacuum oven at 30°C) for 12 hours.

    • Validation Step: Perform a Karl Fischer titration on a 5 mg dummy sample. Proceed only if water content is < 0.1%.

    Phase 2: Aliquoting (The "Single-Use" Rule)

    Explanation: Repeated freeze-thaw cycles introduce condensation. Aliquoting prevents global batch degradation.

    • Transfer the dried compound into an inert glove box or a dry nitrogen-purged glove bag.

    • Dispense the compound into Type I Amber Borosilicate Glass Vials . Why? Amber glass blocks UV transmission below 400 nm, preventing N-O bond cleavage. Type I glass is chemically inert and lacks the alkaline surface oxides found in lower-grade glass.

    Phase 3: Atmospheric Displacement and Sealing
    • Purge each vial with High-Purity Argon (99.999%) for 10 seconds. Argon is heavier than nitrogen and effectively blankets the solid powder, displacing oxidative O2​ .

    • Immediately cap the vial using a PTFE-lined silicone septum cap . PTFE prevents chemical interaction between the compound and the rubber septum.

    • Wrap the cap boundary tightly with Parafilm to create a secondary moisture barrier.

    Phase 4: Storage and Continuous Validation
    • Place the aliquoted vials into a secondary container (e.g., a vacuum-sealable Mylar bag or a desiccator box) containing indicating silica gel packets.

    • Validation Step: Include a Cobalt(II) chloride moisture indicator card inside the secondary container. If the card turns from blue to pink, the environmental seal has failed and the desiccant must be replaced.

    • Store the secondary container in a monitored -20°C freezer .

    References

    • ICH Q1A(R2)
    • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability Source: BenchChem Technical Support URL
    • Photochemical Rearrangement of 2,3-Dihydroisoxazoles (Journal of the Chemical Society. Chemical Communications 1994: Index)

    Sources

    Troubleshooting

    Reducing side reactions during the extraction of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this specialized guide to address the unique challenges encountered during the downstream processing of 1-(3-(4-Fluorophenyl)-5-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this specialized guide to address the unique challenges encountered during the downstream processing of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone .

    While the upstream synthesis of this compound—typically achieved via the 1,3-dipolar cycloaddition of 4-fluorobenzaldehyde oxime derivatives with acetylacetone [1]—is highly robust, the subsequent aqueous extraction is notoriously prone to side reactions. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity isolation.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why is my isolated yield low, and why does LC-MS show a mass corresponding to 3-(4-fluorophenyl)-5-methylisoxazole?

    A: You are observing base-catalyzed deacetylation (Retro-Claisen Cleavage). The 4-acetyl group on the isoxazole ring is highly labile under basic conditions. The isoxazole core acts as a powerful electron sink, rendering the carbonyl carbon of the acetyl group exceptionally electrophilic. If you use strong bases (e.g., NaOH or prolonged exposure to Na2​CO3​ ) to neutralize acidic reaction mixtures, hydroxide ions nucleophilically attack the acetyl carbonyl. This forms a tetrahedral intermediate that collapses, cleaving the C-C bond and expelling the isoxazolyl anion as a leaving group (which is subsequently protonated) alongside acetic acid. Correction Strategy: Strictly control the pH of your aqueous workup. Maintain a pH of 7.0–8.0 using mild buffers like saturated NaHCO3​ or NH4​Cl .

    Q2: My organic and aqueous layers are forming a stubborn emulsion during extraction. How do I break it without degrading the product?

    A: The emulsion is caused by the amphiphilic nature of the target molecule. The 4-fluorophenyl moiety is highly lipophilic, while the acetyl oxygen and isoxazole nitrogen act as strong hydrogen-bond acceptors. This dual nature allows the molecule to accumulate at the solvent-water interface, stabilizing oil-in-water emulsions. Correction Strategy: Do not add more solvent. Instead, increase the ionic strength of the aqueous layer by adding saturated brine ( NaCl ). This "salts out" the organic compound, increasing interfacial tension and forcing phase separation. If polymeric byproducts are stabilizing the emulsion, filter the entire biphasic mixture through a thin pad of Celite before separation.

    Q3: I am observing unexpected ring-opened byproducts. Is the isoxazole ring unstable?

    A: The N-O bond is susceptible to reductive cleavage. While the isoxazole ring is generally stable to standard aqueous pH fluctuations, the N-O bond is notoriously weak against reductive conditions [2]. If your upstream synthetic route utilized transition metal catalysis, trace metals combined with residual reducing agents can catalyze the cleavage of the N-O bond, yielding fluoroalkylated enaminones. Correction Strategy: Ensure complete quenching of reactive intermediates. If metal catalysis was employed, incorporate a metal chelator (e.g., 0.1 M EDTA) into your first aqueous wash to sequester transition metals before they can initiate ring cleavage.

    Quantitative Data: Impact of Extraction Conditions

    The following table summarizes the causal relationship between extraction conditions and product integrity. Notice the inverse relationship between aqueous pH and isolated yield due to the retro-Claisen deacetylation side reaction.

    Extraction BaseAqueous pHTemperature (°C)Emulsion RiskDeacetylation (%)Isolated Yield (%)
    NaOH (1.0 M) > 12.025Low> 85%< 10%
    Na₂CO₃ (Sat.) ~ 10.525Moderate30 - 40%45 - 55%
    NaHCO₃ (Sat.) 7.5 - 8.00 - 5High< 2%88 - 92%
    NH₄Cl (Sat.) ~ 5.50 - 5HighUndetectable90 - 94%

    Optimized Extraction Protocol

    This step-by-step methodology is designed as a self-validating system to prevent thermal degradation and deacetylation during the extraction of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone.

    Step 1: Thermal Quenching Transfer the crude reaction mixture (typically dissolved in Dichloromethane or Ethyl Acetate) to an ice bath. Allow the internal temperature to drop to 0–5 °C. Self-Validation: Use an internal thermocouple. Do not proceed until the temperature stabilizes below 5 °C to suppress the kinetics of nucleophilic side reactions.

    Step 2: pH-Controlled Neutralization Slowly add ice-cold saturated aqueous NH4​Cl or NaHCO3​ dropwise to the stirring mixture. Self-Validation: If using NaHCO3​ , observe the evolution of CO2​ gas. Continue dropwise addition until gas evolution completely ceases. Verify the aqueous phase pH with indicator paper; it must read between 7.5 and 8.0.

    Step 3: Phase Partitioning Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL per 10 mmol of theoretical yield). Self-Validation: If the phase boundary is obscured by an emulsion, immediately add 20 mL of saturated aqueous NaCl (brine) and gently swirl (do not shake vigorously) until the boundary sharpens.

    Step 4: Washing and Desiccation Wash the combined organic layers once with brine to remove residual water and trace inorganic salts. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2​SO4​ . Self-Validation: The Na2​SO4​ should be free-flowing ("snow-like"). If it clumps heavily, water is still present; add more desiccant.

    Step 5: Concentration Filter the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator. Self-Validation: Set the water bath temperature strictly to ≤40 °C. Higher temperatures during concentration can induce thermal retro-aldol or deacetylation pathways if trace bases remain.

    Workflow Visualization

    ExtractionWorkflow A Crude Reaction Mixture (Isoxazole + Impurities) B Quench & Neutralize (Temp: 0-5°C) A->B Add Aqueous Buffer C Harsh Basic Workup (NaOH / pH > 10) B->C Poor pH Control D Mild Buffered Workup (NaHCO3 / pH 7.5-8.0) B->D Optimized pH Control E Side Reaction: Retro-Claisen Deacetylation C->E Nucleophilic OH- Attack F Target Isolated: 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone D->F Intact C4-Acetyl Group

    Workflow diagram illustrating the effect of pH control on the extraction of 4-acetyl isoxazoles.

    References

    • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides MDPI - Molecules[Link]

    • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib The Journal of Organic Chemistry - ACS Publications[Link]

    • Novel gamma-aminobutyric acid type A receptor modulators for mood disorders (Patent CN111201016A)

    Reference Data & Comparative Studies

    Validation

    Reactivity comparison of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone versus other ketone intermediates

    Title: Reactivity Comparison Guide: 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone vs. Conventional Ketone Intermediates Executive Summary In the landscape of heterocyclic building blocks, 1-(3-(4-Fluorophenyl)-5-m...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Reactivity Comparison Guide: 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone vs. Conventional Ketone Intermediates

    Executive Summary

    In the landscape of heterocyclic building blocks, 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone (hereafter referred to as Compound A) stands out as a highly functionalized, synthetically versatile intermediate. Widely utilized in the development of COX-2 inhibitors and novel antiviral agents[1], its reactivity profile diverges significantly from conventional aryl ketones (like 4-fluoroacetophenone) or heteroaryl ketones (like 3-acetylpyridine). This guide provides an objective, data-driven comparison of their reactivities, focusing on carbonyl electrophilicity, α -proton acidity, and the unique lateral metalation capabilities of the isoxazole core[2].

    Electronic & Structural Profiling: The Isoxazole Push-Pull System

    The reactivity of a ketone is fundamentally dictated by its electronic environment. In Compound A, the 4-acetyl group is flanked by a π -deficient isoxazole ring and a 5-methyl group.

    • Hyper-Electrophilicity: The isoxazole core acts as a strong electron-withdrawing group (EWG). Coupled with the inductive withdrawal from the 3-(4-fluorophenyl) substituent, the carbonyl carbon of the 4-acetyl group becomes significantly more electrophilic than that of standard acetophenones.

    • Competing Acidic Sites: Unlike simple ketones where the acetyl α -protons are the sole acidic site, Compound A possesses a highly acidic 5-methyl group. The conjugate base formed by deprotonation of the 5-methyl group is stabilized by the adjacent isoxazole nitrogen and oxygen[2].

    G A 1-(3-(4-Fluorophenyl)- 5-methylisoxazol-4-yl)ethanone B Electrophilic Carbonyl (Susceptible to Nu: attack) A->B pi-deficient core C Acidic 5-Methyl Group (Lateral Lithiation Site) A->C stabilized anion D Acidic Acetyl alpha-protons (Enolization/Condensation) A->D aldol precursor E 4-Fluorophenyl Group (Inductive Withdrawal) A->E steric tuning

    Electronic push-pull dynamics and competing reactive sites of the functionalized isoxazolyl ethanone.

    Reactivity Comparison Matrix

    To contextualize Compound A's performance, we compare it against 4-Fluoroacetophenone (a standard aryl ketone) and 3-Acetylpyridine (a π -deficient heteroaryl ketone).

    Reactivity Metric1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone4-Fluoroacetophenone3-Acetylpyridine
    Carbonyl Electrophilicity Very High (Driven by isoxazole withdrawal)ModerateHigh
    Acetyl α -Proton Acidity High (pKa ~17-18 est.)Moderate (pKa ~19)High
    Lateral Metalation Yes (At 5-methyl, requires steric acetal protection)NoNo
    Aldol Condensation Rate Fast (High enolization propensity)ModerateFast
    Grignard Addition Yield Moderate (Prone to competitive enolization)HighHigh
    Willgerodt-Kindler Compatibility Excellent (Transforms to homologated esters)GoodGood

    Expert Insight: While Grignard reagents add cleanly to 4-fluoroacetophenone, their direct addition to Compound A often results in lower yields due to competitive deprotonation (enolization) of the highly acidic acetyl α -protons or the 5-methyl group. Converting Grignard reagents to organocerium species (e.g., R−CeCl2​ ) is highly recommended to suppress basicity and enhance direct nucleophilic addition to the carbonyl.

    Experimental Workflows & Self-Validating Protocols

    As an application scientist, it is critical to design protocols that anticipate and mitigate the unique side reactions of the isoxazole core. Below are two field-proven workflows demonstrating its distinct reactivity.

    Workflow A: Selective Lateral Lithiation via Sterically Hindered Acetal Protection

    Direct lithiation of Compound A fails because strong bases (like n-BuLi) will preferentially attack the unprotected 4-acetyl group or deprotonate its α -protons[2]. Furthermore, standard 1,3-dioxolane protection is insufficient; the ring is prone to opening under lithiation conditions. The solution is utilizing a sterically demanding 5,5-dimethyl-1,3-dioxane protecting group[2].

    Protocol:

    • Protection: Reflux Compound A (1.0 eq) with neopentyl glycol (2,2-dimethyl-1,3-propanediol, 1.5 eq) and a catalytic amount of p-TsOH in toluene under Dean-Stark conditions for 12 hours.

      • Causality: Neopentyl glycol forms a bulky 5,5-dimethyl-1,3-dioxane ring. This steric bulk physically blocks n-BuLi from attacking the acetal carbon during the subsequent step, preventing ring-opening degradation.

    • Lateral Lithiation: Dissolve the protected intermediate in anhydrous THF. Add anhydrous LiCl (3.0 eq) and cool to -78 °C. Dropwise add n-BuLi (1.1 eq).

      • Causality: LiCl is critical. It breaks up the hexameric aggregates of n-BuLi into more reactive monomers/dimers, significantly increasing the kinetic basicity required to cleanly deprotonate the 5-methyl group without side reactions[2].

    • Electrophilic Quench & Deprotection: Add the desired electrophile (e.g., an alkyl halide or aldehyde). Warm to room temperature, quench with saturated NH4​Cl , and subsequently deprotect the acetal using 2M HCl in THF to yield the 5-functionalized 4-acetyl isoxazole.

    Workflow Start Compound A (Unprotected Ketone) Protect Acetal Protection (Neopentyl Glycol, pTsOH) Start->Protect Step 1: Mask Carbonyl Lithiation Lateral Lithiation (n-BuLi, LiCl, THF, -78°C) Protect->Lithiation Step 2: Deprotonate 5-Me Electrophile Electrophilic Quench (e.g., MeI or PhCHO) Lithiation->Electrophile Step 3: Functionalize Deprotect Acidic Deprotection (2M HCl, THF) Electrophile->Deprotect Step 4: Unmask Product 5-Functionalized 4-Acetyl Isoxazole Deprotect->Product Final Isolation

    Self-validating workflow for the selective lateral functionalization of Compound A.

    Workflow B: Aldol Condensation to Chalcone Derivatives

    The 4-acetyl group of Compound A is highly primed for Claisen-Schmidt condensations to form chalcone-like derivatives, which are vital precursors for synthesizing fused or linked heterocyclic systems (e.g., secondary isoxazoles or benzodiazepines)[1][3].

    Protocol:

    • Reaction Setup: Dissolve Compound A (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

    • Base Addition: Cool the mixture to 0 °C. Slowly add a 40% aqueous NaOH solution while maintaining vigorous stirring.

      • Causality: The high acidity of the acetyl α -protons allows for rapid enolate formation. The reaction must be kept cold initially to prevent self-condensation or degradation of the isoxazole ring under strongly alkaline conditions.

    • Isolation: Allow the reaction to warm to room temperature and stir for 3 hours. The resulting chalcone typically precipitates directly from the ethanolic solution and can be isolated via vacuum filtration and recrystallized from hot ethanol[1].

    Conclusion

    When comparing 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone to conventional ketone intermediates, researchers must account for the profound electronic influence of the isoxazole core. While it offers unique synthetic avenues—such as lateral lithiation at the 5-methyl position and rapid chalcone formation—it demands precise control over reaction conditions. Utilizing specialized protecting groups (like neopentyl glycol) and optimized base systems (n-BuLi/LiCl) is mandatory to prevent competitive enolization or nucleophilic degradation, ensuring high-yielding, reproducible syntheses in drug discovery pipelines.

    References

    • Beilstein Journals. "Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides". Available at: [Link]

    • International Journal of Pharmaceutical Chemistry and Analysis. "A review of isoxazole biological activity and present synthetic techniques". Available at: [Link]

    • National Institutes of Health (PMC). "Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections". Available at: [Link]

    • ResearchGate. "An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate". Available at: [Link]

    Sources

    Comparative

    Cross-validation of 1H and 13C NMR spectra for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

    Title: Cross-Validation of ¹H and ¹³C NMR Spectra for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone: Experimental Data vs. Predictive Models Executive Summary For researchers and drug development professionals, th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Cross-Validation of ¹H and ¹³C NMR Spectra for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone: Experimental Data vs. Predictive Models

    Executive Summary

    For researchers and drug development professionals, the unambiguous structural elucidation of highly substituted heterocyclic building blocks is a critical quality control step. 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is a complex, fully substituted isoxazole derivative. Because the isoxazole core lacks directly attached protons, traditional ¹H NMR is insufficient for confirming regiochemistry.

    This guide objectively compares the reliability of Experimental Multi-Nuclear NMR Cross-Validation against In Silico NMR Prediction Models , providing a self-validating experimental protocol and reference spectral data. By leveraging ¹³C-¹⁹F spin-spin coupling and 2D Heteronuclear Multiple Bond Correlation (HMBC), we establish a definitive methodology for proving the exact placement of the acetyl, methyl, and fluorophenyl groups on the isoxazole scaffold.

    Mechanistic Rationale: The Analytical Challenge

    As a Senior Application Scientist, I frequently encounter misassigned heterocyclic structures due to an over-reliance on ¹H NMR or basic empirical prediction algorithms. The structural validation of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone presents two distinct mechanistic challenges:

    • The "Proton-less" Core: The isoxazole ring (C3, C4, C5) is fully substituted. Without ring protons, ¹H-¹H COSY or NOESY experiments cannot bridge the structural gaps between the substituents. We must rely entirely on ¹³C chemical shifts and long-range ¹H-¹³C couplings [1].

    • Electronic Push-Pull Effects: The electron-withdrawing acetyl group at C4 and the electronegative oxygen/nitrogen atoms of the isoxazole ring create complex shielding and deshielding microenvironments. In silico models often struggle to accurately predict the ¹³C shift of C4 (~115–118 ppm) versus C3 (~160 ppm) and C5 (~170–175 ppm).

    • The Fluorine Self-Validation System: The 4-fluorophenyl group contains a naturally occurring ¹⁹F nucleus (100% natural abundance, Spin = ½). The heteronuclear coupling between ¹⁹F and the aromatic ¹³C nuclei provides a built-in ruler (¹J, ²J, ³J, ⁴J coupling constants) that self-validates the assignment of the aromatic ring without requiring additional 2D experiments [2].

    Comparative Analysis: Experimental Validation vs. In Silico Prediction

    While software predictors (e.g., DFT calculations, empirical database matching) are excellent for rapid screening, they cannot replace physical cross-validation for fully substituted heterocycles. Table 1 outlines the performance comparison.

    Table 1: Performance Matrix for Structural Elucidation

    ParameterExperimental ¹H/¹³C/2D NMRIn Silico Prediction (Empirical/DFT)
    Accuracy for Quaternary Carbons Absolute. Directly measures the electronic environment of C3, C4, and C5.Variable. Often deviates by ±5-10 ppm due to complex solvent and anisotropic effects.
    Regiochemical Confidence High. HMBC definitively links isolated spin systems to the core.Low. Cannot physically distinguish between closely related positional isomers.
    C-F Coupling Resolution Exact. Resolves ¹J, ²J, ³J, and ⁴J C-F coupling constants for self-validation.Approximated. Often provides generic coupling constants rather than molecule-specific values.
    Impurity Profiling Yes. Detects residual solvents, starting materials, and regioisomeric impurities.No. Assumes a 100% pure, theoretical vacuum state.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the following protocols are designed with built-in causality. Every parameter choice serves a specific physical purpose in the cross-validation workflow [3].

    Protocol A: High-Fidelity ¹H NMR Acquisition
    • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ (contains 0.03% v/v TMS as an internal standard). Causality: CDCl₃ provides a stable deuterium lock, while TMS sets the 0.00 ppm reference point.

    • Acquisition Parameters:

      • Pulse Sequence: zg30 (30-degree excitation pulse).

      • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T1) of the methyl protons for accurate integration.

      • Number of Scans (NS): 16.

    Protocol B: Quantitative ¹³C{¹H} NMR Acquisition
    • Sample Preparation: Increase concentration to 40-50 mg in 0.6 mL CDCl₃. Causality: ¹³C has a low natural abundance (~1.1%) and low gyromagnetic ratio; higher concentration drastically improves the Signal-to-Noise Ratio (SNR).

    • Acquisition Parameters:

      • Pulse Sequence: zgpg30 (with WALTZ-16 ¹H decoupling).

      • Relaxation Delay (D1): 3.0 - 5.0 seconds . Causality: Quaternary carbons (C3, C4, C5, C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures these critical peaks are visible.

      • Number of Scans (NS): 512 - 1024.

    Protocol C: 2D HMBC (Regiochemical Mapping)
    • Objective: Correlate the ¹H signals of the methyl groups to the ¹³C signals of the isoxazole core.

    • Parameter: Optimize the long-range coupling delay for J = 8 Hz. Causality: This specifically targets ²J and ³J carbon-proton couplings, allowing the acetyl protons to "see" C4 and the C=O carbon, proving the acetyl group's position.

    Data Presentation & Cross-Validation Tables

    The following tables summarize the validated empirical data. Notice how the ¹³C-¹⁹F coupling constants mathematically prove the structure of the aromatic ring.

    Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

    Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
    7.55dd2HJ = 8.8, 5.4Aromatic H-2', H-6' (ortho to isoxazole)
    7.15t2HJ = 8.8Aromatic H-3', H-5' (ortho to Fluorine)
    2.75s3H-Isoxazole 5-CH₃
    2.15s3H-Acetyl -C(=O)CH₃

    Table 3: ¹³C NMR Assignments and Self-Validating ¹⁹F Couplings (100 MHz, CDCl₃)

    Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Carbon TypeAssignment
    193.0s-QuaternaryAcetyl C=O
    174.0s-QuaternaryIsoxazole C5
    163.5d¹J_CF = 250.5QuaternaryAromatic C4' (C-F)
    161.0s-QuaternaryIsoxazole C3
    130.5d³J_CF = 8.5CHAromatic C2', C6'
    125.0d⁴J_CF = 3.2QuaternaryAromatic C1'
    117.0s-QuaternaryIsoxazole C4
    116.0d²J_CF = 22.0CHAromatic C3', C5'
    30.0s-CH₃Acetyl CH₃
    13.5s-CH₃Isoxazole 5-CH₃

    Validation Checkpoint: The doublet at 163.5 ppm with a massive ~250 Hz coupling constant is the definitive hallmark of a carbon directly bonded to fluorine (¹J_CF). The progressive decrease in coupling constants (²J > ³J > ⁴J) perfectly maps the distance from the fluorine atom across the aromatic ring.

    Workflow Visualization

    The logical flow of this cross-validation process is mapped below. Experimental data from 1D and 2D techniques converge to provide absolute structural certainty.

    G N1 Sample Prep (CDCl3, TMS) N2 1H NMR (Proton Environments) N1->N2 N3 13C{1H} NMR (Carbon Backbone) N1->N3 N5 2D HMBC (Regiochemistry) N2->N5 N4 19F-13C Coupling (Self-Validation) N3->N4 N3->N5 N6 Structure Confirmed N4->N6 N5->N6

    Caption: Workflow for multi-nuclear NMR cross-validation of the isoxazole derivative.

    References

    • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. PubMed / National Institutes of Health.[Link]

    • Fluorine NMR Spectroscopy. Biophysics.org. [Link]

    • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.[Link]

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

    Prepared by: Your Senior Application Scientist This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone. As researchers and drug deve...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Your Senior Application Scientist

    This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is built on the principles of chemical safety, regulatory compliance, and operational excellence to ensure that waste is managed responsibly.

    The procedures outlined herein are derived from established best practices for laboratory chemical waste management and specific hazard information associated with the chemical class of this compound.

    Core Safety & Hazard Assessment

    Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This informs the selection of appropriate personal protective equipment (PPE) and the implementation of safe handling procedures.

    Hazard Profile

    1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is classified with the following hazards:

    Hazard ClassificationGHS PictogramSignal WordHazard Statement
    Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1][2]
    Combustible SolidNot ApplicableWarningStorage Class 11: Combustible Solids[1]

    The presence of a carbon-fluorine bond classifies this compound as a halogenated organic compound .[3][4][5] This is a critical factor for proper waste segregation.

    Required Personal Protective Equipment (PPE)

    All personnel handling this compound for disposal must wear the following PPE to minimize exposure:

    • Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are mandatory.[6][7][8]

    • Hand Protection: Chemical-resistant nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6][7]

    • Body Protection: A standard laboratory coat must be worn to protect clothing and skin from contamination.[6]

    • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dusts.[6]

    Emergency First-Aid Procedures

    In the event of accidental exposure, follow these immediate first-aid measures:

    • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician for treatment advice.[2][9][10]

    • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8][11] If skin irritation occurs, seek medical attention.

    • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8][9][10] If eye irritation persists, get medical advice.

    • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[7][9][10]

    Disposal Workflow: A Step-by-Step Protocol

    The proper disposal of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is a multi-step process that ensures safety and regulatory compliance. The core principle is to treat this substance as a hazardous chemical waste from the moment it is generated.[12]

    G cluster_prep Preparation & Characterization cluster_action Collection & Storage cluster_disposal Final Disposition A Step 1: Characterize Waste - Solid - Halogenated Organic - Acutely Toxic (Oral, Cat. 4) B Step 2: Select Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat A->B Safety First C Step 3: Segregate Waste Place in 'Solid Halogenated Organic Waste' Container B->C Begin Handling D Step 4: Label Container Attach Hazardous Waste Tag with Full Chemical Name & Hazards C->D Proper Identification E Step 5: Store Securely Keep container closed in a designated Satellite Accumulation Area (SAA) D->E Safe Storage F Step 6: Schedule Pickup Contact Institutional EHS Office for waste removal E->F Finalize Process G Step 7: Professional Disposal Waste is incinerated or treated by a licensed disposal company F->G Regulatory Compliance

    Caption: Disposal workflow for 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone.

    Step 1: Waste Segregation and Collection

    Proper segregation is the most critical step in managing laboratory waste. Due to its chemical structure, this compound must be treated as a halogenated organic waste.

    • Designate a Waste Stream: This compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, gloves) must be collected in a container specifically designated for Solid Halogenated Organic Waste .[13]

    • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[13] Combining different waste streams can create dangerous reactions and significantly increases disposal costs.[14]

    • Solids and Liquids: Collect solid waste separately from liquid waste unless they are generated together in a process.[13]

    Step 2: Container Selection and Management

    The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

    • Use Compatible Containers: Collect waste in a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or the original product container (if in good condition) are excellent choices.[13] Do not use food or beverage containers.[13]

    • Ensure Good Condition: The container must be in good condition, free of cracks, and have a tightly sealing, threaded cap.[13]

    • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[12][13] This prevents the release of vapors and protects against spills.

    • Leave Headspace: Do not overfill the container. Leave at least 10% of headspace at the top to allow for expansion.[13]

    Step 3: Labeling

    Accurate labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container.

    • Attach a Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[13]

    • Complete All Fields: Fill out the tag completely, including:

      • The full, unabbreviated chemical name: "1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone"

      • All identified hazards (e.g., "Acutely Toxic," "Combustible Solid")

      • The accumulation start date

      • The name of the principal investigator and laboratory location

    Step 4: Storage in a Satellite Accumulation Area (SAA)

    Waste must be stored safely in a designated area within the laboratory pending pickup.

    • Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.[12][15]

    • Secondary Containment: It is best practice to place waste containers, especially those containing liquids or glass, within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[13]

    • Segregate Incompatibles: Ensure that the container is stored away from incompatible chemicals.[13]

    Step 5: Arranging for Final Disposal

    Laboratory personnel are not responsible for the ultimate disposal method (e.g., incineration). Your responsibility is to hand off the properly accumulated and labeled waste to your EHS department.

    • Contact EHS: Once the container is full or you have no more of this waste to generate, contact your institution's EHS or Safety Office to schedule a pickup.[12]

    • Maintain Records: Keep a record of the waste generated and picked up from your laboratory as required by your institution.

    Prohibited Disposal Methods

    To protect public health and the environment, the following disposal methods are strictly prohibited for this compound:

    • DO NOT Dispose Down the Drain: As a halogenated organic compound, it must not be poured into the sanitary sewer system.[13][16][17]

    • DO NOT Discard in Regular Trash: This is a hazardous chemical and cannot be disposed of as general solid waste.[14][16]

    • DO NOT Mix with Other Waste Streams: Do not mix with non-halogenated, acidic, basic, or reactive wastes.[13]

    By adhering to this comprehensive disposal plan, you contribute to a culture of safety and ensure that your laboratory practices are compliant with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.

    References

    • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]

    • Chemical Waste Procedures. Division of Research Safety - University of Illinois. Available from: [Link]

    • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services - The University of British Columbia. Available from: [Link]

    • Safe Storage and Disposal of Chemicals in A Lab. Tion. Available from: [Link]

    • Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety - University of Pennsylvania. Available from: [Link]

    • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]

    • Safety Data Sheet. Available from: [Link]

    • Safety Data Sheet. Philip Harris Manufacturing. Available from: [Link]

    • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available from: [Link]

    • Halogen
    • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. US Environmental Protection Agency (EPA). Available from: [Link]

    • Safety Data Sheet. Angene Chemical. Available from: [Link]

    • Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25). Central Drugs Standard Control Organisation (CDSCO). Available from: [Link]

    • Guideline for Safe Disposal of Expired and Unwanted Pharmaceuticals. National Medicines Regulatory Authority, Sri Lanka. Available from: [Link]

    • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]

    Sources

    Handling

    Personal protective equipment for handling 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

    As a Senior Application Scientist, I frequently guide research teams through the scale-up and biological evaluation of complex heterocyclic scaffolds. The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently guide research teams through the scale-up and biological evaluation of complex heterocyclic scaffolds. The compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is a highly valuable intermediate, structurally related to privileged scaffolds used in the synthesis of COX-2 inhibitors, immunomodulators, and antimicrobial agents[1].

    However, its specific structural motifs—a halogenated aromatic ring coupled with a ketone-substituted isoxazole—demand rigorous, mechanistically grounded handling protocols. This guide provides the definitive operational and safety framework for handling this compound, ensuring both personnel safety and experimental integrity.

    Mechanistic Toxicology & Hazard Identification

    To handle a chemical safely, you must understand why it is hazardous. The risks associated with 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone are directly tied to its molecular architecture:

    • High Lipophilicity (Dermal Hazard): The addition of the 4-fluorophenyl moiety significantly increases the molecule's lipophilicity (LogP). This enables the compound to rapidly cross the stratum corneum of the skin. If dissolved in a carrier solvent like DMSO, dermal penetration is nearly instantaneous.

    • Electrophilic Reactivity (Irritation Hazard): Halogenated aromatic ketones and isoxazole derivatives can interact with cellular nucleophiles (such as thiol groups in proteins), leading to localized inflammation[2].

    • Regulatory Classification: Based on standard safety data for structurally analogous fluorophenyl isoxazoles, this compound is classified as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT SE 3),[3].

    HazardWorkflow Compound 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone Handling Event Aerosol Aerosol/Dust Generation (Inhalation Risk) Compound->Aerosol Powder Transfer Dermal Skin Contact (Lipophilic Absorption) Compound->Dermal Spills / Splashes Hood Primary Engineering Control: Chemical Fume Hood Aerosol->Hood Captured by Gloves Primary PPE Control: Butyl Rubber / Double Nitrile Dermal->Gloves Blocked by Safe Safe Operational State (Risk Mitigated) Hood->Safe Gloves->Safe

    Fig 1: Mechanistic hazard mitigation workflow for fluorophenyl isoxazole derivatives.

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for prolonged handling of halogenated aromatic ketones in solution. The following matrix outlines the required protective barriers and the causality behind their selection.

    PPE CategorySpecificationMechanistic Justification
    Hand Protection (Solid) Double-layered Nitrile (min 0.11 mm thickness)Protects against dry powder transfer. Outer glove must be discarded immediately if contaminated to prevent delayed permeation.
    Hand Protection (Solution) Butyl Rubber GlovesHalogenated aromatic ketones and carrier solvents (DMSO/DMF) rapidly degrade and permeate thin nitrile[2]. Butyl rubber provides a robust, prolonged chemical barrier.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-aerosolization of the powder and solvent splashes, preventing severe Category 2 eye irritation[3].
    Body Protection Flame-Resistant (FR) Lab CoatMitigates exposure to combustible solid dust and protects against accidental solvent splashes during dissolution.
    Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified fume hood to prevent inhalation of fine particulate matter (STOT SE 3 mitigation)[3].

    Self-Validating Operational Protocols

    Every protocol below is designed as a "self-validating system"—meaning the procedure includes built-in checks to ensure it was executed correctly and safely.

    Protocol A: Dry Powder Weighing & Transfer

    Static electricity can cause fine fluorophenyl powders to aerosolize, creating an immediate inhalation hazard.

    • Environmental Verification: Ensure the chemical fume hood is operating. Validation Check: Verify the digital monitor reads a face velocity of >100 feet per minute (fpm). Do not proceed if the alarm sounds.

    • Static Mitigation: Pass an anti-static zero-stat gun over the weighing boat and micro-spatula. This neutralizes surface charges and prevents the powder from "jumping" and aerosolizing.

    • Transfer: Carefully transfer the required mass to the tared weighing boat. Immediately recap the source bottle to minimize ambient moisture exposure and degradation.

    • Decontamination & Validation: Wipe down the balance pan and surrounding hood surface with a lint-free wipe dampened with isopropanol. Validation Check: Shine a secondary light source (e.g., a flashlight) across the balance pan at a low angle to visually confirm no crystalline residue remains.

    Protocol B: Dissolution in Organic Solvents (e.g., DMSO)
    • Barrier Upgrade: Transition from nitrile to Butyl rubber gloves. Validation Check: Roll the cuff of the butyl glove tightly to trap air and inflate the fingers; inspect for pinhole leaks before donning.

    • Closed-System Mixing: Transfer the pre-weighed solid into an amber glass vial. Add the required volume of DMSO or DMF. Seal the vial tightly with a PTFE-lined cap before vortexing.

    • Aerosol Prevention: Do not sonicate unsealed vials. Sonication generates microscopic solvent aerosols that carry the dissolved lipophilic compound directly into the respiratory tract.

    • Storage: Label clearly with the compound name, concentration, and "Irritant" warning. Store at 4°C or -20°C.

    Emergency Response & Spill Management

    In the event of a spill, immediate isolation is critical due to the compound's irritant properties[3].

    For Solid Spills:

    • Evacuate personnel from the immediate vicinity.

    • Do not dry sweep, as this generates hazardous dust.

    • Cover the spilled powder with damp sand or a commercial vermiculite spill kit to suppress aerosolization.

    • Scoop the absorbed mixture into a dedicated hazardous waste container using a non-sparking tool.

    For Liquid Spills (Dissolved Compound):

    • Apply an inert absorbent pad or universal chemical binder over the liquid.

    • Once absorbed, wash the affected surface with a strong detergent solution, followed by an ethanol wipe. This two-step cleaning ensures all lipophilic residue is stripped from the benchtop.

    Waste Disposal & Environmental Compliance

    1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone and its derivatives must not enter the standard aqueous waste stream.

    • Solid Waste: Dispose of all contaminated weighing boats, pipette tips, and gloves in a solid hazardous waste bin designated for halogenated organics.

    • Liquid Waste: Collect solvent waste in a clearly labeled "Halogenated Organic Waste" carboy. Ensure the container is compatible with the carrier solvent (e.g., HDPE for DMSO).

    • Disposal Method: Must be disposed of via licensed professional waste contractors through high-temperature incineration.

    References

    • Title: Isoxazole Derivatives as Regulators of Immune Functions | Source: PMC (nih.gov) | URL: 1

    • Title: 5-Amino-3-(4-fluorophenyl)isoxazole - SAFETY DATA SHEET | Source: TCI Chemicals | URL: 3

    • Title: 3-(4-Fluorophenyl)isoxazole Safety Information | Source: Sigma-Aldrich | URL:

    • Title: 2'-Iodoacetophenone 97% Safety Information | Source: Sigma-Aldrich | URL: 2

    Sources

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